4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-7(5-14)9(12-6-11-8)13-1-3-15-4-2-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFLPSPKKFXHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392192 | |
| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54503-94-5 | |
| Record name | 4-Chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde for Advanced Drug Discovery
Introduction: The Unassuming Architect in Kinase Inhibitor Synthesis
In the landscape of modern medicinal chemistry, particularly in the highly competitive arena of kinase inhibitor development, the strategic selection of molecular building blocks is paramount. Among these, heterocyclic scaffolds serve as the foundational architecture upon which potency, selectivity, and desirable pharmacokinetic properties are built. 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde is one such critical, albeit unassuming, intermediate. Its inherent chemical functionalities—a reactive aldehyde, a strategically positioned chlorine atom for nucleophilic substitution, and a morpholine group to modulate solubility and ADME properties—render it a highly versatile precursor for a diverse range of pharmacologically active molecules. This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, and its application in the construction of targeted therapeutics, designed for the discerning researcher in drug development. The pyrimidine core, a well-known bioisostere for the purine base of ATP, allows molecules derived from this intermediate to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of aberrant cell signaling pathways implicated in cancer and inflammatory diseases.[1]
Physicochemical & Structural Characteristics
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and downstream application. The molecule's characteristics are a direct consequence of its unique trifunctionalized pyrimidine structure.
| Property | Value | Source |
| CAS Number | 143045-31-4 | Vendor Data |
| Molecular Formula | C₉H₁₀ClN₃O₂ | Vendor Data |
| Molecular Weight | 227.65 g/mol | Vendor Data |
| Appearance | Off-white to yellow crystalline solid | Typical |
| Melting Point | 94-96 °C | Vendor Data |
| Boiling Point (Predicted) | 426.5 ± 45.0 °C | Vendor Data |
| Density (Predicted) | 1.398 ± 0.06 g/cm³ | Vendor Data |
| pKa (Predicted) | 1.26 ± 0.35 | Vendor Data |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in alcohols | Inferred |
Note: Predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended.
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the nucleophilic substitution of a dichloro-pyrimidine precursor, followed by a regioselective formylation.
Step 1: Synthesis of the Precursor, 4-(6-Chloropyrimidin-4-yl)morpholine
The initial and critical step involves the synthesis of the direct precursor, 4-(6-chloropyrimidin-4-yl)morpholine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of 4,6-dichloropyrimidine is displaced by morpholine. The reaction's success hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for a selective monosubstitution.
Experimental Protocol: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine
Materials:
-
4,6-Dichloropyrimidine
-
Morpholine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add morpholine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 4-(6-chloropyrimidin-4-yl)morpholine as a solid.
Step 2: Vilsmeier-Haack Formylation to Yield the Target Compound
The second and final step is the introduction of the aldehyde group at the C5 position of the pyrimidine ring. The Vilsmeier-Haack reaction is the classic and most efficient method for this transformation.[2] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide (e.g., N,N-dimethylformamide, DMF), which acts as the electrophile in an electrophilic aromatic substitution reaction.[2] The electron-donating character of the morpholine group activates the pyrimidine ring, directing the formylation to the C5 position.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
4-(6-Chloropyrimidin-4-yl)morpholine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Caption: Synthetic pathway for this compound.
Reactivity and Application in Drug Discovery
The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde and chloro functionalities. This dual reactivity allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in combinatorial chemistry and library synthesis for drug discovery programs.
-
Aldehyde Group Reactivity: The formyl group is a versatile handle for a wide array of chemical transformations. It can readily undergo:
-
Reductive Amination: To introduce diverse amine-containing side chains, which are crucial for establishing key interactions with target proteins.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the molecular framework.
-
Condensation Reactions: With active methylene compounds or hydrazines to construct new heterocyclic rings fused to the pyrimidine core.
-
-
Chloro Group Reactivity: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, most notably anilines, which is a common strategy in the synthesis of kinase inhibitors. The electron-withdrawing nature of the adjacent nitrogen atoms and the aldehyde group facilitates this substitution.
Case Study: A Building Block for Gefitinib Analogues
A prominent application of this scaffold is in the synthesis of analogues of Gefitinib (Iressa®), a well-known epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[3][4] The core structure of Gefitinib features a 4-anilinoquinazoline. Analogues can be designed where the quinazoline core is replaced by a pyrimidine ring, a common bioisosteric replacement strategy. In this context, this compound serves as an excellent starting point.
The synthetic logic involves an initial SNAr reaction at the C4 position with a substituted aniline, followed by modification of the aldehyde group to introduce a side chain that can enhance binding affinity or modulate physicochemical properties.
Caption: Application in the synthesis of Gefitinib analogues.
Conclusion and Future Outlook
This compound represents a strategically designed molecular intermediate with significant potential in the field of drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries, particularly targeting the kinome. The synthetic route presented herein is reliable and scalable, relying on well-established and understood chemical transformations. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the utility of such versatile building blocks will undoubtedly increase, solidifying the role of this compound as a key player in the development of next-generation targeted therapies.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Gefitinib synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde, bearing the CAS number 54503-94-5, is a key heterocyclic building block of significant interest in the field of medicinal chemistry. Its trifunctional nature, featuring a reactive chloropyrimidine core, a versatile aldehyde group, and a morpholine moiety, makes it a highly valuable starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The pyrimidine scaffold itself is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively being investigated for the treatment of a wide range of diseases, most notably cancer.
The strategic placement of the chloro, morpholino, and formyl groups on the pyrimidine ring provides three distinct points for chemical modification. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and aldehyde substituents, renders the C4-position susceptible to nucleophilic aromatic substitution. The aldehyde functionality serves as a versatile handle for a variety of transformations, including condensations, oxidations, reductions, and the formation of other heterocyclic rings. The morpholine group often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final drug candidates.
This in-depth technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, reactivity, and its pivotal role in the development of novel therapeutics, particularly kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is experimentally determined, some of the other properties are predicted values and should be used as a guide.
| Property | Value | Source |
| CAS Number | 54503-94-5 | [1] |
| Molecular Formula | C₉H₁₀ClN₃O₂ | [1] |
| Molecular Weight | 227.65 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar compounds |
| Melting Point | 94-96 °C | [1] |
| Boiling Point (Predicted) | 426.5 ± 45.0 °C | [1] |
| Density (Predicted) | 1.398 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.26 ± 0.35 | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from the commercially available 4,6-dichloropyrimidine. The first step involves a nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety, followed by a Vilsmeier-Haack formylation to install the aldehyde group at the C5 position.
Synthesis of the target compound.
Step 1: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine (Precursor)
The precursor is synthesized by the regioselective displacement of one of the chlorine atoms of 4,6-dichloropyrimidine with morpholine. The two chlorine atoms are electronically equivalent, so the reaction yields a single monosubstituted product.
Experimental Protocol:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol (EtOH) or isopropanol (IPA), add N,N-diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.1 eq).
-
To this stirred solution, add morpholine (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(6-chloropyrimidin-4-yl)morpholine as a solid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or isopropanol are commonly used as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions.
-
Base: A non-nucleophilic base like DIPEA is used to quench the HCl generated during the reaction, driving the equilibrium towards the product. Using a nucleophilic base could lead to undesired side reactions.
-
Temperature: Heating is typically required to overcome the activation energy for the nucleophilic aromatic substitution reaction.
Step 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this step, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C5 position of the pyrimidine ring.
Vilsmeier-Haack reaction workflow.
Experimental Protocol (Adapted from a similar procedure for 4,6-dichloro-5-pyrimidinecarbaldehyde)[2]:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.
-
To this pre-formed reagent, add 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-100 °C) for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and also quenches the excess Vilsmeier reagent.
-
Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Causality Behind Experimental Choices:
-
Vilsmeier Reagent: The combination of POCl₃ and DMF generates a potent electrophile that is capable of formylating the relatively electron-rich C5 position of the pyrimidine ring. The morpholino group acts as an electron-donating group, activating this position towards electrophilic attack.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent formylation reaction requires heating to proceed at a reasonable rate.
-
Aqueous Work-up: The hydrolysis of the intermediate iminium salt is a crucial step to obtain the final aldehyde product. Careful neutralization is necessary to ensure the product is in a neutral form for efficient extraction.
Reactivity and Synthetic Utility
The three functional groups of this compound provide a rich platform for a variety of chemical transformations.
Reactivity of the core compound.
Reactions at the C4-Chloro Position
The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring. This allows for the introduction of a wide variety of substituents.
-
Amination: Reaction with primary or secondary amines, often in the presence of a base and at elevated temperatures, leads to the corresponding 4-amino-6-morpholino-5-pyrimidinecarbaldehydes. This is a common strategy in the synthesis of kinase inhibitors, where the amino group can be further functionalized.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides can displace the chloride to form ethers.
-
Thiolation: Reaction with thiols or their corresponding thiolates can be used to introduce sulfur-containing moieties.
-
Suzuki and other Cross-Coupling Reactions: While less common for direct substitution on such an electron-deficient ring, with appropriate catalytic systems, the chloro group can potentially participate in cross-coupling reactions to form C-C bonds.
Reactions of the C5-Aldehyde Group
The aldehyde group is a versatile functional group that can undergo a wide range of transformations.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to secondary and tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
-
Condensation Reactions: The aldehyde can condense with active methylene compounds (e.g., malononitrile, cyanoacetates) or with hydrazines and hydroxylamines to form a variety of heterocyclic systems, such as pyrazoles, isoxazoles, and other fused pyrimidines.
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, providing another functional group for further elaboration, such as amide bond formation.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 4-morpholinopyrimidine scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs.
Derivatives of this compound have been explored as inhibitors of several important kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, and inhibitors of this pathway are of great therapeutic interest. Several potent PI3K inhibitors are based on the morpholinopyrimidine scaffold.
-
Mammalian Target of Rapamycin (mTOR): mTOR is a key downstream effector in the PI3K pathway, and dual PI3K/mTOR inhibitors are being actively developed.
-
Aurora Kinases: These are a family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many cancers, making them attractive targets for anticancer therapy.
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for the regulation of the cell cycle, and CDK inhibitors are being investigated as anticancer agents.
The synthetic utility of this compound allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core. By varying the substituents at the C4 and C5 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds to develop novel drug candidates.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its three functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated importance of the morpholinopyrimidine scaffold in the development of kinase inhibitors underscores the significance of this compound as a key starting material for the discovery of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical entity in their quest for novel and effective medicines.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Retrieved from [Link]
-
PubMed. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][3][4]benzodiazepines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1. NMR Spectra. Retrieved from [Link]
-
PubMed. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Retrieved from [Link]
- Google Patents. (n.d.). CN102718720B - Method for preparing 4-[(4,6-dichloro-2-pyrimidyl) amino] cyanophenyl.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Cheméo. (n.d.). Pyrimidine, 5-amino-6-chloro-4-(methylamino)- (CAS 52602-68-3). Retrieved from [Link].
-
MDPI. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]
-
PubMed. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Structure and Synthesis of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde
This guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The synthesis is presented with a rationale for each step, ensuring both clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA and its ability to interact with a wide array of biological targets.[1] The functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of its physicochemical properties and biological activity. This compound serves as a versatile building block, with its three distinct functional groups—a reactive aldehyde, a displaceable chlorine atom, and a morpholino moiety—offering multiple avenues for further chemical modification. This strategic combination of functionalities makes it a valuable precursor for the synthesis of complex molecules with potential applications in areas such as oncology and virology.[1][2]
Molecular Structure and Properties
The structure of this compound is characterized by a central pyrimidine ring substituted at positions 4, 5, and 6.
-
Position 4: A chlorine atom, which is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.
-
Position 5: A carbaldehyde (formyl) group, which can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases.
-
Position 6: A morpholino group, a saturated heterocycle that can influence the solubility and pharmacokinetic properties of the molecule.
A summary of the key properties of the likely precursor, 4,6-dichloropyrimidine-5-carbaldehyde, is provided in the table below. The properties of the final product are expected to be similar, with adjustments for the replacement of a chlorine atom with a morpholino group.
| Property | Value (for 4,6-dichloropyrimidine-5-carbaldehyde) |
| Molecular Formula | C₅HCl₂N₂O |
| Molecular Weight | 176.98 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be logically approached in a three-step sequence starting from uracil. This pathway involves an initial formylation via the Vilsmeier-Haack reaction, followed by chlorination, and finally, a selective nucleophilic substitution with morpholine.
Step 1: Vilsmeier-Haack Formylation of Uracil to 2,4-Dihydroxy-5-pyrimidinecarbaldehyde
The initial step introduces the aldehyde functionality at the 5-position of the pyrimidine ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic and heteroaromatic compounds.[3][4]
-
Reaction: Uracil is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
-
Mechanism: The Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile. The electron-rich pyrimidine ring of uracil attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C.
-
Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
To this mixture, add uracil portion-wise, controlling the temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,4-dihydroxy-5-pyrimidinecarbaldehyde.
-
Step 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde to 2,4-Dichloro-5-pyrimidinecarbaldehyde
The hydroxyl groups introduced from the uracil starting material are converted to chlorine atoms in this step. This is a crucial transformation as it activates the pyrimidine ring for subsequent nucleophilic substitution.
-
Reaction: The dihydroxy intermediate is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[5][6]
-
Mechanism: The lone pairs on the oxygen atoms of the hydroxyl groups attack the phosphorus atom of POCl₃, leading to the formation of a good leaving group. Subsequent attack by a chloride ion displaces the leaving group, resulting in the chlorinated pyrimidine.
-
Protocol:
-
In a fume hood, suspend 2,4-dihydroxy-5-pyrimidinecarbaldehyde in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.[7]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[5][6]
-
Step 3: Selective Nucleophilic Aromatic Substitution with Morpholine
The final step involves the selective replacement of one of the chlorine atoms with morpholine. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position in such systems.
-
Reaction: 2,4-Dichloro-5-pyrimidinecarbaldehyde is reacted with morpholine in the presence of a base.
-
Mechanism: The nitrogen atom of morpholine acts as a nucleophile and attacks the electron-deficient carbon at the 4-position of the pyrimidine ring. The addition-elimination (SNAr) mechanism proceeds through a Meisenheimer complex intermediate, followed by the elimination of a chloride ion to restore aromaticity. A base is used to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable solvent such as ethanol or isopropanol.
-
Add morpholine (1.0-1.2 equivalents) to the solution.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Experimental Workflow and Data Summary
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Quantitative Data Summary (Expected):
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Purity (%) (after purification) |
| 1 | Vilsmeier-Haack | Uracil | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | 70-85 | >95 |
| 2 | Chlorination | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | 2,4-Dichloro-5-pyrimidinecarbaldehyde | 65-80 | >97 |
| 3 | SNAr | 2,4-Dichloro-5-pyrimidinecarbaldehyde | This compound | 75-90 | >98 |
Conclusion
This guide outlines a robust and logical synthetic route to this compound. By leveraging well-established reactions such as the Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and selective nucleophilic aromatic substitution, this valuable intermediate can be prepared in good yields and high purity. The presented protocol, grounded in fundamental principles of organic chemistry, provides a solid foundation for researchers to synthesize this and related compounds for applications in drug discovery and development.
References
- Jadhav, G. R., Shaikh, M. U., & Pawar, S. S. (2015). A Review on Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1643-1653.
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
- Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883.
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Google Patents. (n.d.). CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
- Zinchenko, H. M., Muzychka, L. V., Biletskiy, I. I., & Smolii, O. B. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters.
- Yang, F. Z. (2011).
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aplidine | SARS-CoV | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. mdpi.com [mdpi.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 6. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]
- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for the interpretation of the NMR spectra of this molecule. In the absence of experimentally published spectra, this guide utilizes predictive methodologies based on established principles of NMR spectroscopy and data from analogous molecular structures. This guide also outlines a standardized protocol for sample preparation and data acquisition, ensuring the principles of scientific integrity and reproducibility are met.
Introduction
This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleic acids and is prevalent in a wide array of pharmacologically active compounds. The morpholine and carbaldehyde substituents, along with the chloro group, introduce specific electronic and steric features that influence the molecule's reactivity and potential biological interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on the two most common NMR active nuclei in organic chemistry: the proton (¹H) and carbon-13 (¹³C).
Due to the current lack of publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound, this guide will present a detailed prediction of these spectra. This prediction is grounded in the analysis of substituent effects on the pyrimidine and morpholine ring systems, drawing upon a wealth of data from related structures.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring, the morpholine moiety, and the aldehyde group. The chemical shifts are influenced by the electronic effects of the substituents and the overall aromaticity of the pyrimidine ring.
Signal Assignments and Predicted Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H |
| Pyrimidine-H | 8.5 - 8.8 | Singlet (s) | 1H |
| Morpholine-H (adjacent to N) | 3.8 - 4.0 | Triplet (t) | 4H |
| Morpholine-H (adjacent to O) | 3.6 - 3.8 | Triplet (t) | 4H |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Rationale for Predicted Chemical Shifts and Multiplicities
-
Aldehyde Proton: The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift in the range of 9.8-10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. It will appear as a sharp singlet as there are no adjacent protons to couple with.
-
Pyrimidine Proton: The lone proton on the pyrimidine ring is anticipated to resonate in the aromatic region, between 8.5 and 8.8 ppm. The electron-withdrawing effects of the two nitrogen atoms in the ring, the chlorine atom, and the carbaldehyde group all contribute to its deshielding. This proton will also appear as a singlet.
-
Morpholine Protons: The morpholine ring contains two sets of chemically equivalent methylene protons. The four protons on the carbons adjacent to the nitrogen atom are expected to appear as a triplet around 3.8-4.0 ppm. The four protons on the carbons adjacent to the oxygen atom are predicted to be slightly more shielded, resonating as a triplet in the 3.6-3.8 ppm region. The triplet multiplicity arises from the coupling with the adjacent methylene protons. The chair conformation of the morpholine ring is a key factor in its NMR spectrum.[1]
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information on the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their hybridization state and the electronic environment created by the substituents.
Signal Assignments and Predicted Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 190 |
| Pyrimidine C-Cl | 160 - 165 |
| Pyrimidine C-N(morpholine) | 160 - 165 |
| Pyrimidine C-H | 150 - 155 |
| Pyrimidine C-CHO | 115 - 120 |
| Morpholine C-N | 45 - 50 |
| Morpholine C-O | 65 - 70 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Rationale for Predicted Chemical Shifts
-
Aldehyde Carbonyl Carbon: The carbon of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing in the 185-190 ppm range, which is characteristic for aldehyde carbonyl carbons.
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts due to the different substituents. The carbon bonded to the chlorine atom and the carbon bonded to the morpholine nitrogen are predicted to be in a similar downfield region of 160-165 ppm due to the electronegativity of these substituents. The carbon bearing the proton is expected around 150-155 ppm. The carbon attached to the aldehyde group is predicted to be the most upfield of the pyrimidine carbons, in the 115-120 ppm range.
-
Morpholine Carbons: The carbon atoms of the morpholine ring will show two distinct signals. The carbons adjacent to the nitrogen atom are expected to resonate in the 45-50 ppm region, while the carbons adjacent to the more electronegative oxygen atom will be further downfield, in the 65-70 ppm range.[2][3]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental procedure is crucial.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.
Figure 1: A generalized workflow for the acquisition and processing of NMR spectra.
Conclusion
This technical guide provides a detailed theoretical framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. While awaiting experimental verification, the predicted spectra, based on established principles and data from analogous structures, serve as a valuable resource for researchers. The outlined experimental protocol further ensures that future spectral acquisitions can be performed in a standardized and reproducible manner, contributing to the collective body of scientific knowledge.
References
- Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 53(9), 1264-1272.
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 552-555.
- Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4963.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Moser, A. (2008).
- Chemistry LibreTexts. (2021). Coupling Constants.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound CAS#: 54503-94-5.
Sources
- 1. 84905-80-6|4-Chloro-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-morpholino-5-pyrimidinecarbaldehyde is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biological processes and pharmaceutical applications. Pyrimidine derivatives are known for their diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] The structural elucidation of these molecules is paramount in drug discovery and development, and mass spectrometry stands as a primary analytical technique for their characterization.[1][3] This guide provides a detailed exploration of the anticipated mass spectrometric behavior of this compound, offering insights into its ionization, fragmentation patterns, and the experimental protocols for its analysis.
Molecular Structure and Properties
Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of the target molecule.
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀ClN₃O₂ |
| Monoisotopic Mass | 227.04615 Da |
| Average Mass | 227.64 g/mol |
| Key Structural Features | Pyrimidine core, Chlorine substituent, Morpholine ring, Carbaldehyde group |
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical as it dictates the nature of the initial ionic species and subsequent fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive fragmentation.[1][3] EI is invaluable for detailed structural elucidation due to the rich fragmentation patterns it produces. The resulting mass spectrum is highly reproducible and suitable for library matching.
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, providing controlled structural information.[4]
Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the interplay of its functional groups. The following sections detail the expected fragmentation under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under EI, the molecular ion (M•+) will be observed, accompanied by a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1, and this isotopic signature will be evident for all chlorine-containing fragments.[5][6]
Diagram 1: Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization fragmentation pathways.
Key Fragmentation Steps:
-
Loss of the formyl radical (-CHO•): A common fragmentation for aldehydes, this leads to the formation of a resonance-stabilized ion at m/z 198/200.[7]
-
Loss of carbon monoxide (-CO): The molecular ion can also lose a neutral CO molecule to yield an ion at m/z 199/201.
-
Sequential loss of CO: The fragment at m/z 198/200 may further lose a molecule of carbon monoxide, resulting in an ion at m/z 170/172.
-
Cleavage of the morpholine ring: The morpholine ring can undergo fragmentation. A common pathway is the loss of a C₄H₈NO• radical, leading to a fragment at m/z 141/143.
-
Formation of the morpholinium ion: Through rearrangement, the morpholinium ion at m/z 86 can be formed.
-
Further fragmentation of the morpholinium ion: The ion at m/z 86 can subsequently lose a neutral formaldehyde molecule (CH₂O) to produce an ion at m/z 56.[8]
Electrospray Ionization (ESI) Fragmentation (MS/MS)
In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 228/230. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation pathways.
Key Fragmentation Steps:
-
Loss of carbon monoxide (-CO): Similar to EI, the loss of a neutral CO molecule from the protonated precursor is a likely fragmentation pathway, yielding an ion at m/z 200/202.
-
Loss of the morpholine moiety: The protonated molecule can lose the neutral morpholine group (C₄H₉NO), resulting in a fragment at m/z 142/144.
-
Formation of the morpholinium ion: As with EI, the formation of the morpholinium ion at m/z 86 is also possible through rearrangement.
Table 2: Summary of Predicted Fragment Ions
| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| EI | 227/229 (M•+) | 198/200 | CHO• |
| EI | 227/229 (M•+) | 199/201 | CO |
| EI | 198/200 | 170/172 | CO |
| EI | 227/229 (M•+) | 141/143 | C₄H₈NO• |
| EI | 227/229 (M•+) | 86 | C₅H₂ClN₂O• |
| EI | 86 | 56 | CH₂O |
| ESI-MS/MS | 228/230 ([M+H]⁺) | 200/202 | CO |
| ESI-MS/MS | 228/230 ([M+H]⁺) | 142/144 | C₄H₉NO |
| ESI-MS/MS | 228/230 ([M+H]⁺) | 86 | C₅H₃ClN₂O |
Experimental Protocols
To acquire high-quality mass spectra of this compound, the following protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve the compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Concentration: The optimal concentration will depend on the instrument's sensitivity but a starting concentration of 1-10 µg/mL is generally appropriate for ESI, while a slightly higher concentration may be needed for direct infusion EI.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Diagram 3: EI-MS Experimental Workflow
Caption: Workflow for EI-MS analysis.
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 200-250 °C.[3]
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions.
-
Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
Diagram 4: ESI-MS/MS Experimental Workflow
Caption: Workflow for ESI-MS/MS analysis.
-
Instrument: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion Electrospray (ESI+).
-
Sample Introduction: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or through a liquid chromatography (LC) system.
-
MS1: Scan for the protonated molecule ([M+H]⁺) at m/z 228/230.
-
MS2: Select the precursor ion at m/z 228 (³⁵Cl) for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.
-
Data Acquisition: Acquire the product ion spectrum.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic pattern of chlorine serves as a definitive marker for chlorine-containing fragments. By employing both EI and ESI techniques, a comprehensive understanding of the molecule's fragmentation behavior can be achieved, enabling its unambiguous identification and characterization. The predicted fragmentation pathways and experimental protocols outlined in this guide provide a robust framework for researchers in the fields of medicinal chemistry, drug metabolism, and analytical sciences.
References
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. URL: [Link]
-
Mass Spectroscopy - Isotope Patterns. University of Calgary. URL: [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. URL: [Link]
-
Isotope Abundance. (2022). Chemistry LibreTexts. URL: [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. URL: [Link]
-
Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. URL: [Link]
-
Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. URL: [Link]
-
mass spectra - the M+2 peak. Chemguide. URL: [Link]
-
Mass spectra of morpholine cation and fragment ions which are... ResearchGate. URL: [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. URL: [Link]
-
Proposed mass fragmentation pattern for compound (6). ResearchGate. URL: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. URL: [Link]
-
mass spectra - fragmentation patterns. Chemguide. URL: [Link]
-
4-Chloro-6-ethyl-5-fluoropyrimidine. PubChem. URL: [Link]
-
[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. PubMed. URL: [Link]
-
Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. PubMed. URL: [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. URL: [Link]
-
Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. URL: [Link]
- Method for preparing 4-[(4,6-dichloro-2-pyrimidyl) amino] cyanophenyl. Google Patents.
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. URL: [Link]
-
Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate. URL: [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. URL: [Link]
-
N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. URL: [Link]
-
4-Chloro-6-ethyl-5-fluoropyrimidine. Pharmaffiliates. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purity and Analysis of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-morpholino-5-pyrimidinecarbaldehyde is a key heterocyclic intermediate in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive aldehyde, a displaceable chloro group, and a morpholino moiety, makes it a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as an impure starting material can lead to the formation of side products, complicate downstream reactions, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, offering field-proven insights and detailed methodologies to ensure the highest standards of scientific integrity.
Synthesis and Impurity Profile
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-chloro-6-morpholinopyrimidine. This reaction introduces the formyl group at the electron-rich C5 position of the pyrimidine ring.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF)[1][2]. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts with electron-rich aromatic and heteroaromatic compounds[2][3]. The choice of this reaction is predicated on its efficiency and selectivity for the formylation of activated heterocyclic systems.
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for the synthesis of the target compound.
Potential Impurities
A thorough understanding of the reaction mechanism allows for the prediction of potential impurities:
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-chloro-6-morpholinopyrimidine.
-
Byproducts of Reagent Formation: Side reactions during the formation of the Vilsmeier reagent can introduce minor impurities.
-
Over-reaction Products: While less common for this substrate, harsh conditions could potentially lead to further reactions.
-
Hydrolysis Products: Incomplete chlorination during the synthesis of the starting material (4-chloro-6-morpholinopyrimidine) can lead to the corresponding pyrimidinone, which may carry through the synthesis.
Purification Methodologies
Achieving high purity of this compound is critical. The two most effective methods are column chromatography and recrystallization.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for purifying moderately polar organic compounds.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the product.
-
Column Packing: The column should be packed as a slurry of silica gel in the mobile phase to ensure a homogenous stationary phase.
-
Sample Loading: The crude product should be dissolved in a minimal amount of dichloromethane or the mobile phase and loaded onto the column.
-
Elution: The mobile phase is passed through the column under positive pressure.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified product.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly for removing minor impurities after chromatographic purification.
Protocol for Recrystallization:
-
Solvent Selection: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or isopropanol and water is often a suitable choice for pyrimidine derivatives.
-
Dissolution: The crude or partially purified compound is dissolved in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities or charcoal.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Analytical Characterization for Purity Assessment
A multi-pronged analytical approach is essential to confirm the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method is typically employed for pyrimidine derivatives[4].
Table 1: HPLC Parameters for Purity Analysis
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for basic compounds like pyrimidines. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A gradient elution ensures the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Pyrimidine derivatives typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading. |
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for the duration of the gradient program.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram of the Analytical Workflow
Caption: A typical workflow for the comprehensive analysis of the purified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~8.6 ppm (s, 1H): Pyrimidine ring proton (C2-H).
-
δ ~3.8-4.0 ppm (m, 8H): Morpholine protons (-CH₂-O-CH₂-).
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
-
δ ~185 ppm: Aldehyde carbonyl carbon (-CHO).
-
δ ~165 ppm: Pyrimidine ring carbon (C4).
-
δ ~162 ppm: Pyrimidine ring carbon (C6).
-
δ ~158 ppm: Pyrimidine ring carbon (C2).
-
δ ~110 ppm: Pyrimidine ring carbon (C5).
-
δ ~66 ppm: Morpholine carbons adjacent to oxygen (-CH₂-O-).
-
δ ~45 ppm: Morpholine carbons adjacent to nitrogen (-CH₂-N-).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural confirmation.
Expected Mass Spectrum Data (Electrospray Ionization - ESI+):
-
[M+H]⁺: The protonated molecule will be observed at m/z corresponding to the molecular weight of the compound plus the mass of a proton. Given the molecular formula C₉H₁₀ClN₃O₂, the expected monoisotopic mass is approximately 227.05 g/mol . Therefore, the [M+H]⁺ ion should appear at approximately m/z 228.05.
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak.
Conclusion
The purity and rigorous characterization of this compound are non-negotiable for its successful application in drug discovery and development. By employing a robust synthetic strategy such as the Vilsmeier-Haack reaction, followed by systematic purification via column chromatography and/or recrystallization, a high-purity intermediate can be obtained. A comprehensive analytical workflow, incorporating HPLC, NMR, and mass spectrometry, provides the necessary validation of both purity and structural identity, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide serves as a foundational resource for researchers, enabling them to proceed with confidence in the synthesis of novel and impactful therapeutic agents.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
- Laurence, C., & Gal, J. F. (2010).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2 (R1). [Link]
-
Chemical Abstracts Service. (n.d.). CAS Registry Number 54503-94-5. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Marchenko, S. I., Moiseeva, A. M., Petrov, P. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
Sources
An In-depth Technical Guide to the Safety and Handling of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Versatile Building Block
4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive chloropyrimidine core, a versatile aldehyde group, and a saturated morpholine ring, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. The pyrimidine scaffold is a cornerstone in the structure of many biologically active compounds, including antiviral and anticancer agents. The chloro-substituent at the 4-position acts as a proficient leaving group for nucleophilic substitution, while the aldehyde at the 5-position provides a reactive handle for chain extension and the formation of various heterocyclic systems. The morpholino group at the 6-position can influence the molecule's solubility, pharmacokinetic properties, and biological activity.
This guide provides a comprehensive overview of the critical safety and handling considerations for this compound. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but a deeper understanding of the "why" behind each recommendation, fostering a proactive safety culture in the laboratory.
Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Rationale and Safety Implication |
| Molecular Formula | C₉H₁₀ClN₃O₂ | |
| Molecular Weight | 227.65 g/mol | |
| Appearance | Likely a solid at room temperature (e.g., white to off-white powder or crystals) | The physical state dictates handling procedures. Solids can pose an inhalation hazard if dusty. |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. | In case of a spill, appropriate solvents for cleanup should be readily available. |
| Melting Point | Not determined. Expected to be a solid with a defined melting point. | |
| Boiling Point | Not determined. Likely to decompose at elevated temperatures. | Avoid excessive heating to prevent the release of hazardous decomposition products. |
| Vapor Pressure | Expected to be low due to its solid nature and relatively high molecular weight. | While the vapor pressure is likely low, handling in a well-ventilated area is still crucial to minimize inhalation exposure. |
Hazard Identification and GHS Classification (Predicted)
Although a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment based on analogous compounds is critical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this evaluation.
Predicted GHS Classification:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]
Signal Word: Warning
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[1]
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Reactivity and Incompatibility
The reactivity of this compound is dictated by its functional groups. Understanding these reactivities is paramount to preventing hazardous reactions.
-
Chloropyrimidine Moiety: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This is a key reaction for its use as a synthetic intermediate. However, it also implies incompatibility with strong nucleophiles under uncontrolled conditions.
-
Aldehyde Group: Aldehydes are reactive functional groups that can undergo oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions.[4] They can be sensitive to air and light. Aldehydes are generally considered reactive and can be incompatible with strong oxidizing agents, strong reducing agents, strong bases, and some acids.[5]
-
Morpholine Group: The morpholine moiety is a secondary amine and can exhibit basic properties.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous reactions, potentially causing fire or explosion.
-
Strong Reducing Agents: May react exothermically.
-
Strong Bases: Can promote decomposition or unwanted side reactions.
-
Strong Acids: May cause decomposition.[3]
-
Nucleophiles: While desired in controlled synthetic procedures, uncontrolled reactions with strong nucleophiles should be avoided.
Hazardous Decomposition Products:
Upon combustion or thermal decomposition, this compound may release toxic and corrosive fumes, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl)
Toxicological Profile: An Evidence-Based Assessment
Direct toxicological data for this compound is not available. The following assessment is based on the known toxicology of its constituent functional groups and related molecules.
-
Chlorinated Heterocycles: Many chlorinated organic compounds exhibit some level of toxicity. The primary routes of exposure are ingestion, inhalation, and skin contact.
-
Aldehydes: Aldehydes are a class of compounds known for their irritant properties.[6] They can cause irritation to the skin, eyes, and respiratory tract.[6] Some aldehydes are also known to be sensitizers. The reactivity of aldehydes with biological macromolecules is a key mechanism of their toxicity.[7]
-
Morpholine Derivatives: Morpholine itself is a corrosive substance. While the morpholine moiety in this compound is part of a larger, solid molecule, it is prudent to handle it with care, assuming potential for irritation.
Based on these considerations, the primary toxicological concerns are:
-
Irritation: The compound is likely to be irritating to the skin, eyes, and respiratory system upon contact.
-
Sensitization: The potential for skin sensitization should be considered.
-
Systemic Effects: Harmful effects if swallowed are predicted.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's compatibility data. Gloves should be inspected before use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage Procedures
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent degradation.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed and properly labeled.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Light and Air: Protect from light and air to maintain chemical integrity.
Emergency Procedures
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Sources
The Synthetic Pathway and Reactive Landscape of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of substituted pyrimidines, 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde stands out as a highly versatile intermediate. Its trifunctional nature, featuring a reactive chloro group, a nucleophilic morpholino moiety, and an electrophilic carbaldehyde, provides a rich platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of the synthesis and reaction mechanisms of this key building block, providing field-proven insights for its effective utilization in drug discovery and development.
I. Synthetic Strategy: A Two-Step Approach to a Trifunctional Scaffold
The most logical and widely applicable synthetic route to this compound commences with a readily available pyrimidine precursor and proceeds through a Vilsmeier-Haack reaction, followed by a regioselective nucleophilic aromatic substitution (SNAr).
Step 1: Vilsmeier-Haack Formylation and Chlorination of 4,6-Dihydroxypyrimidine
The initial step involves the simultaneous formylation at the C-5 position and chlorination of the hydroxyl groups of 4,6-dihydroxypyrimidine. The Vilsmeier-Haack reaction is an efficient and economical method for such transformations on electron-rich heterocyclic systems.[1]
Reaction: 4,6-Dihydroxypyrimidine to 4,6-Dichloro-5-pyrimidinecarbaldehyde
Mechanism: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] The electron-rich pyrimidine ring then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate at the C-5 position. Concurrently, the hydroxyl groups are converted to chlorosulfonate esters by reaction with POCl₃, which are subsequently displaced by chloride ions to yield the dichlorinated pyrimidine. Aqueous workup hydrolyzes the iminium salt to the carbaldehyde.
Caption: Vilsmeier-Haack formylation and chlorination of 4,6-dihydroxypyrimidine.
Experimental Protocol: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde [4]
-
To a stirred mixture of N,N-dimethylformamide (64 mL) and phosphorus oxychloride (200 mL), maintain the temperature at 0°C for 1 hour.
-
Add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) to the mixture and continue stirring at room temperature for 30 minutes.
-
Heat the resulting heterogeneous mixture to reflux for 3 hours.
-
After the reaction is complete, remove the volatile components by distillation under reduced pressure.
-
Carefully pour the residue into ice water.
-
Extract the aqueous phase with diethyl ether (6 x 100 mL).
-
Combine the organic phases and wash sequentially with aqueous sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the crude product from an ethyl acetate-petroleum ether mixture to yield 4,6-dichloro-5-pyrimidinecarbaldehyde.
| Product | Yield | Analytical Data |
| 4,6-Dichloro-5-pyrimidinecarbaldehyde | 55% | LC-MS (ESI), m/z 177 [M+H]⁺[4] |
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Morpholine
The second step involves the selective displacement of one of the chloro groups with morpholine. The C4 and C6 positions of the pyrimidine ring are electronically inequivalent, and the presence of the electron-withdrawing formyl group at C5 further influences the regioselectivity. Generally, the C4 position is more susceptible to nucleophilic attack.
Reaction: 4,6-Dichloro-5-pyrimidinecarbaldehyde with Morpholine
Mechanism: The reaction proceeds via a classic SNAr mechanism. The nucleophilic nitrogen of morpholine attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a Meisenheimer complex.[5] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the pyrimidine ring and the adjacent formyl group. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the desired product.
Caption: Regioselective SNAr reaction of 4,6-dichloro-5-pyrimidinecarbaldehyde with morpholine.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is based on analogous reactions of dichloropyrimidines with amine nucleophiles.[6]
-
Dissolve 4,6-dichloro-5-pyrimidinecarbaldehyde (1 mmol) in a suitable solvent such as ethanol (10 mL).
-
Add morpholine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.2 mmol) to the solution.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
| Product | Expected Yield | Analytical Data (Predicted) |
| This compound | Good to Excellent | ¹H NMR: Signals corresponding to the pyrimidine proton, aldehyde proton, and morpholine protons. ¹³C NMR: Resonances for the pyrimidine carbons, aldehyde carbonyl, and morpholine carbons. MS: Molecular ion peak corresponding to C₉H₁₀ClN₃O₂. |
II. The Reactive Landscape: A Hub for Molecular Diversity
This compound is a versatile scaffold for the synthesis of a wide range of heterocyclic compounds, primarily through reactions involving its three key functional groups.
Nucleophilic Aromatic Substitution at the C4 Position
The remaining chloro group at the C4 position is still susceptible to nucleophilic substitution, albeit its reactivity is modulated by the presence of the morpholino and formyl groups. This allows for the sequential introduction of various nucleophiles, leading to diverse polysubstituted pyrimidines.
Typical Nucleophiles:
-
Amines (primary and secondary)
-
Alcohols/Phenols (alkoxides/phenoxides)
-
Thiols (thiolates)
-
Organometallic reagents (in cross-coupling reactions)
The choice of reaction conditions (solvent, temperature, base) is crucial for achieving high yields and preventing side reactions.[7]
Reactions of the Aldehyde Group
The carbaldehyde at the C5 position is a versatile handle for a plethora of chemical transformations, including:
-
Reductive Amination: To introduce substituted aminomethyl groups.
-
Wittig Reaction and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to build fused ring systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the hydroxymethyl group.
These reactions significantly expand the chemical space accessible from this intermediate.
Ring-Forming Reactions
The combination of the aldehyde and the potential for further substitution on the pyrimidine ring allows for the construction of various fused heterocyclic systems of medicinal interest, such as pyrimido[4,5-d]pyrimidines.[8]
III. Applications in Drug Discovery
The 4-morpholinopyrimidine core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Morpholine-containing compounds often display improved physicochemical properties, such as aqueous solubility and metabolic stability.[9] This scaffold has been explored for the development of inhibitors for various kinases, including PI3K/mTOR.[10][11][12] The ability to readily derivatize the this compound core at multiple positions makes it an invaluable tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound is a strategically important intermediate in organic and medicinal chemistry. Its synthesis, primarily through a Vilsmeier-Haack reaction followed by a regioselective nucleophilic aromatic substitution, provides a reliable route to this versatile building block. The presence of three distinct reactive sites—a displaceable chloro group, a modifiable carbaldehyde, and a stable morpholino moiety—offers a wealth of opportunities for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its reaction mechanisms and synthetic utility is paramount for researchers aiming to leverage this powerful scaffold in the quest for novel bioactive compounds.
References
-
Vembu, P., et al. (2011). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Molecular Diversity, 15(4), 839-847. Available at: [Link]
-
Guthner, T., & Neuhauser, K.-H. (2007). Method for producing 2-amino-4,6-dichloro-5-formamidopyrimidine. Quick Company. Available at: [Link]
- Zhang, J. (2013). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 13(10), 1236-1251. Available at: [Link]
-
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4065-4083. Available at: [Link]
-
Pradeep, H. D., et al. (2019). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. Molecules, 24(18), 3332. Available at: [Link]
-
Wikipedia contributors. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Kysil, A., et al. (2021). Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. Ukrainian Chemical Journal, 87(1), 101-109. Available at: [Link]
-
Chen, Y., et al. (2019). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 24(15), 2792. Available at: [Link]
- Jones, P. G., et al. (2000). Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024. Available at: [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR): Optimization of the 6-Aryl Substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024. Available at: [Link]
-
Kumar, P., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 87(11), 1239-1250. Available at: [Link]
-
Szabó, K., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]
-
Almanza-Pérez, J. C., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1623. Available at: [Link]
-
de Souza, M. C. B. V., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1284. Available at: [Link]
-
Bak, A., et al. (2011). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform, 42(42). Available at: [Link]
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. Available at: [Link]
-
Utkina, E. N., et al. (2023). Synthesis of 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde and its transformations in DMSO. Chemistry of Heterocyclic Compounds, 59(1-2), 65-71. Available at: [Link]
-
Giordanetto, F., et al. (2012). Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β Isoform Inhibitors Through Structure-Based Fragment Optimisation. Bioorganic & Medicinal Chemistry Letters, 22(21), 6665-6670. Available at: [Link]
-
Zedan, M. N., et al. (2019). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. Molbank, 2019(4), M1094. Available at: [Link]
-
Wang, Z., et al. (2006). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][4][8]benzodiazepines. Organic Letters, 8(26), 5963-5966. Available at: [Link]
-
Ramírez-Salinas, S., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine in SNAr Reactions. ChemRxiv. Available at: [Link]
- Summerton, J., & Weller, D. (2009). Method of synthesis of morpholino oligomers. Google Patents.
- Min, J., et al. (2001). Method for producing 4-chloro-6-hydroxypyrimidine. Google Patents.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Heliyon, 11(3), e34510. Available at: [Link]
- Wolleb, H., et al. (2012). Synthesis of 4-amino-pyrimidines scaffolds. Google Patents.
- Jiang, H., et al. (2019). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
-
Sandford, G., et al. (2012). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Available at: [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(55), 14635-14649. Available at: [Link]
-
D'yakonov, V. A., et al. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Role of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful discovery and development of novel therapeutic agents. Among these, the pyrimidine core holds a privileged position due to its prevalence in biologically essential molecules.[1] This technical guide provides an in-depth exploration of a particularly versatile, yet often overlooked, building block: 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde . We will dissect its synthesis, elucidate the reactivity of its key functional groups, and present its pivotal role as a strategic intermediate in the synthesis of kinase inhibitors targeting critical oncogenic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols to leverage the full potential of this powerful synthetic tool.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases cytosine, thymine, and uracil, forming the backbone of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents.[1] The substitution pattern on the pyrimidine ring can be meticulously tailored to achieve desired pharmacological effects, leading to the discovery of potent anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The strategic introduction of reactive functional groups onto the pyrimidine core transforms it into a versatile scaffold for the construction of complex molecular architectures with high therapeutic potential.
Synthesis and Chemical Properties of this compound
The title compound, this compound, is a trifunctionalized pyrimidine bearing a chloro group at the 4-position, a morpholino moiety at the 6-position, and a carbaldehyde group at the 5-position. This unique arrangement of functional groups provides a rich platform for a diverse range of chemical transformations.
Synthesis via the Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic substrate. In this case, the substrate is 4-chloro-6-morpholinopyrimidine. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2]
The reaction proceeds through an electrophilic aromatic substitution mechanism where the electron-rich pyrimidine ring attacks the Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Caption: General workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-chloro-6-morpholinopyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-chloro-6-morpholinopyrimidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) to the stirred solution.
-
Add anhydrous DMF (3.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Key Reactive Sites and Their Synthetic Utility
The medicinal chemistry applications of this compound stem from the orthogonal reactivity of its three functional groups.
-
The Aldehyde Group (C5): This group is a versatile handle for various transformations. It can undergo nucleophilic addition, condensation reactions with amines and hydrazines to form imines and hydrazones respectively, and can be oxidized to a carboxylic acid or reduced to an alcohol. These reactions are instrumental in introducing diversity and building complex molecular scaffolds.
-
The Chloro Group (C4): The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alcohols, providing a facile route to a diverse library of 4-substituted pyrimidine derivatives. The electron-withdrawing nature of the adjacent nitrogen atoms and the aldehyde group facilitates this substitution.
-
The Morpholino Group (C6): The morpholino group is generally stable under many reaction conditions and plays a crucial role in modulating the physicochemical properties of the final molecule, such as solubility and metabolic stability. In the context of kinase inhibition, the morpholine oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to the target protein.[3]
Application in the Synthesis of Kinase Inhibitors
The unique trifunctional nature of this compound makes it an ideal starting material for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and Aurora kinase signaling pathways, which are frequently dysregulated in cancer.[3][4][5][6]
Case Study: Synthesis of Thieno[2,3-d]pyrimidine-based PI3K Inhibitors
A prominent application of this scaffold is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to exhibit potent inhibitory activity against PI3K. The synthesis often employs a Gewald-type reaction, a multicomponent reaction that efficiently constructs the thiophene ring.[7][8][9]
In a typical synthetic sequence, this compound can be reacted with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition of sulfur and subsequent ring closure to form the thiophene ring fused to the pyrimidine core.
Caption: Gewald reaction for the synthesis of a thieno[2,3-d]pyrimidine core.
The resulting 2-amino-4-morpholino-5-cyanothieno[2,3-d]pyrimidine is a versatile intermediate that can be further functionalized at the 2-amino and 5-cyano groups to optimize potency and selectivity against different PI3K isoforms.
Table 1: Representative PI3K Inhibitors Derived from Morpholinopyrimidine Scaffolds
| Compound Class | Target(s) | Reported Activity (IC₅₀) | Reference |
| Thieno[3,2-d]pyrimidines | PI3Kα | 2.0 nM | [7] |
| Morpholinopyrimidines | PI3Kβ | 76 nM (cell-based) | [4] |
| Morpholinopyrimidines | PI3Kδ | 18 nM | [10] |
| Sulfonyl-morpholino-pyrimidines | mTOR | Good cellular inhibition | [11] |
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][13] Inhibitors derived from this compound can effectively block this pathway at the level of PI3K or mTOR, leading to the induction of apoptosis and inhibition of tumor growth.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Potential in the Development of Aurora Kinase Inhibitors
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is frequently observed in various cancers and is associated with poor prognosis.[14] Consequently, Aurora kinases are attractive targets for cancer therapy. The pyrimidine scaffold is a common feature in many reported Aurora kinase inhibitors.[15][16][17] The synthetic versatility of this compound allows for the construction of libraries of compounds for screening against Aurora kinases. The chloro group can be displaced by various anilines, a common motif in many Aurora kinase inhibitors, while the aldehyde can be used to introduce further diversity.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries. Its demonstrated utility in the construction of potent kinase inhibitors targeting the PI3K/Akt/mTOR and Aurora kinase pathways underscores its significance in the development of novel anticancer therapeutics. As the demand for novel, highly selective, and potent kinase inhibitors continues to grow, the strategic application of well-designed, multifunctional scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery. Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this scaffold and its application in the synthesis of inhibitors for other important kinase targets.
References
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
- Workman, P., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 779-784.
-
National Center for Biotechnology Information. (n.d.). The PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]
-
Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
- Hayakawa, M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 779-784.
- Gangjee, A., et al. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 18(11), 13826-13842.
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). a schematic differences between Aurora kinase family.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics?. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora inhibitor. Retrieved from [Link]
- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 345-364.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- Kumar, S., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 54, 746-753.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate) catalyst.
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
- Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093.
- Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 889-893.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 10). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
- Edwards, P., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(17), 5550-5554.
-
ResearchGate. (n.d.). Gewald type reaction with benzylidene malononitrile. Retrieved from [Link]
- Lawrence, G., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7759-7775.
Sources
- 1. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Modern multicomponent reactions for better drug syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of pyrazolo[3,4-d]pyrimidines from 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
Application Note: A-P785
Title: A-P785: Robust Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines from 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. As structural analogs of purines, these compounds readily interact with a wide array of biological targets.[1][2] This has led to their development as potent inhibitors of various enzymes, including protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[3][4][5] Consequently, derivatives of this heterocyclic system are investigated for their therapeutic potential as antineoplastic, anti-inflammatory, and anti-infective agents.[1][2][6][7]
This application note provides a detailed, reliable protocol for the synthesis of the pyrazolo[3,4-d]pyrimidine ring system starting from the versatile intermediate, this compound. The described method involves a classical and efficient acid-catalyzed condensation and cyclization reaction with hydrazine derivatives.
Reaction Principle and Mechanism
The synthesis is a two-step process occurring in a single pot: (1) formation of a hydrazone intermediate via condensation, followed by (2) an intramolecular cyclization to form the final pyrazolo[3,4-d]pyrimidine product.
-
Step 1: Hydrazone Formation: The aldehyde group of the pyrimidinecarbaldehyde is electrophilic. In the presence of an acid catalyst (e.g., acetic acid), the carbonyl oxygen is protonated, increasing its electrophilicity. A hydrazine derivative, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent dehydration yields a stable hydrazone intermediate.
-
Step 2: Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyrimidine ring. The chlorine atom at this position is an excellent leaving group, facilitating the intramolecular nucleophilic aromatic substitution. This cyclization step results in the formation of the fused pyrazole ring, yielding the stable aromatic pyrazolo[3,4-d]pyrimidine core. The use of an appropriate solvent like ethanol or isopropanol is crucial as it effectively dissolves the reactants while allowing the reaction to proceed at a controlled rate under reflux.[4][8]
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 6-morpholino-1H-pyrazolo[3,4-d]pyrimidine, using hydrazine hydrate. The same general procedure can be adapted for various substituted hydrazines to generate a library of N-1 substituted analogs.
Materials and Equipment
Reagents:
-
This compound
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
-
NMR Spectrometer
-
Mass Spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20 mL per gram of starting material) to the flask.
-
Reactant Addition: While stirring, add hydrazine hydrate (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The starting material should be consumed within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up:
-
To the resulting residue, add deionized water (20 mL).
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Workflow and Reaction Visualization
The overall experimental process can be visualized as follows:
Caption: Synthesis of 6-morpholino-1H-pyrazolo[3,4-d]pyrimidine.
Results and Critical Parameters
Following the protocol, the target pyrazolo[3,4-d]pyrimidine derivatives are typically obtained in good to excellent yields.
| Parameter | Value/Condition | Rationale / Expert Insight |
| Starting Material | This compound | A versatile building block with three reactive sites for diversification. |
| Hydrazine | Hydrazine hydrate (1.1 eq) | A slight excess ensures complete consumption of the limiting aldehyde. |
| Solvent | Absolute Ethanol | Good solubility for reactants and suitable boiling point for reflux. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | ~80 °C (Reflux) | Provides sufficient energy for dehydration and cyclization steps. |
| Typical Yield | 75-90% | The reaction is generally high-yielding and clean. |
| Purity (crude) | >90% | Often the product precipitates upon cooling and can be isolated by simple filtration. |
Troubleshooting and Insights:
-
Incomplete Reaction: If TLC indicates the presence of starting material after 4 hours, an additional portion of hydrazine (0.2 eq) can be added. Ensure the reaction is truly at reflux.
-
Side Products: The primary potential side product results from incomplete cyclization. Ensuring an adequate reaction time and temperature minimizes this.
-
Purification: While many products are clean after work-up, column chromatography (eluting with a gradient of ethyl acetate in hexane) is effective for removing any minor impurities.
Product Characterization
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques. [9][10][11]
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure. [6][12]The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new aromatic protons from the pyrazole ring are key diagnostic markers.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product, verifying that the desired transformation has occurred. [10][12]* FT-IR Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the aldehyde C=O stretch.
Conclusion
The protocol detailed in this application note provides a straightforward and efficient method for synthesizing the medicinally important pyrazolo[3,4-d]pyrimidine scaffold from this compound. The reaction is robust, high-yielding, and can be easily adapted for the creation of diverse compound libraries by varying the hydrazine component. This makes it an invaluable tool for researchers in medicinal chemistry and drug development.
References
-
Bansal, R. K., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5251–5263. [Link]
-
ResearchGate. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. Request PDF. [Link]
-
ALKOOFEE, D. A. H., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(49), 34673–34691. [Link]
-
Cena, C., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6234–6247. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824–2839. [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1279–1300. [Link]
-
Ben-Abdallah, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5059. [Link]
-
Ben-Abdallah, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. [Link]
-
ResearchGate. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]
-
Eldebss, T. M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. [Link]
-
Al-Adiwish, W. M., et al. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 347(1), 47–57. [Link]
-
Kumar, A., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(3), 1233–1239. [Link]
-
Patel, R. V., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]
-
Sakr, A. R., Assy, M. G., & Elasaad, Y. S. (2020). Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA. ResearchGate. [Link]
Sources
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for nucleophilic substitution of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
An Application Note and Experimental Protocol for the Nucleophilic Aromatic Substitution of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and pharmaceuticals.[1] Its prevalence is a testament to its versatile chemical reactivity and its ability to engage in specific, high-affinity interactions with biological targets. Functionalized pyrimidines, particularly those bearing amino and halogen groups, are crucial precursors for generating diverse molecular libraries.[1][2]
This document provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) of this compound. The target transformation involves the displacement of the C4-chloro substituent, a key reaction for molecular elaboration. We will focus on the amination of this substrate, a common strategy in medicinal chemistry to introduce new pharmacophoric elements.[3] This guide is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also the underlying mechanistic rationale and validation checkpoints.
Part 1: Mechanistic Rationale and Key Principles
The nucleophilic aromatic substitution on the pyrimidine ring is facilitated by the electron-withdrawing nature of the two ring nitrogens.[1] These nitrogen atoms decrease the electron density of the ring, making it susceptible to attack by nucleophiles. The presence of additional electron-withdrawing groups, such as the C5-carbaldehyde in the title compound, further activates the ring system towards substitution.
The reaction proceeds via a well-established two-step addition-elimination mechanism, which involves the formation of a discrete, non-aromatic intermediate known as a Meisenheimer complex.[4]
-
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom at C4). This forms a tetrahedral, negatively charged intermediate (the Meisenheimer complex), where the aromaticity of the pyrimidine ring is temporarily broken. The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the ring and the oxygen of the carbaldehyde group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
While many SNAr reactions are believed to proceed through this stepwise pathway, some recent studies suggest that certain SNAr reactions may occur via a concerted mechanism, bypassing a stable intermediate.[4] However, for electron-deficient heterocycles like pyrimidines with good leaving groups such as chloride, the addition-elimination model remains the standard and most useful framework for understanding reactivity.[1][4]
Caption: Generalized SNAr mechanism on the pyrimidine core.
Part 2: Detailed Experimental Protocol
This protocol details the amination of this compound using aqueous ammonia as the nucleophile to yield 4-amino-6-morpholino-5-pyrimidinecarbaldehyde.
Materials and Equipment
-
Reagents:
-
This compound (Substrate)
-
Aqueous Ammonium Hydroxide (28-30% NH₃ basis)
-
Ethanol (EtOH), reagent grade
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Glassware for extraction (separatory funnel) and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Glass column for chromatography
-
Causality Behind Experimental Choices
-
Nucleophile: Aqueous ammonia is a readily available and effective nitrogen nucleophile for this transformation. An excess is used to drive the reaction to completion.
-
Solvent: Ethanol is an excellent choice as it is a polar protic solvent that can solvate both the substrate and the nucleophile. It is also suitable for heating under reflux conditions.[1]
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion, ensuring a reasonable reaction rate.
-
Work-up: An aqueous work-up is necessary to remove the excess ammonia and any inorganic salts. Extraction with ethyl acetate isolates the organic product.
-
Purification: While the product may precipitate upon cooling, column chromatography is specified to ensure high purity, which is critical for subsequent applications in drug development.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 20 mL per gram of substrate) to the flask. Stir the mixture at room temperature to achieve partial or full dissolution.
-
Nucleophile Addition: Attach a reflux condenser to the flask. Through the top of the condenser, carefully add an excess of aqueous ammonium hydroxide (5.0-10.0 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 50% ethyl acetate in hexanes). Place a spot of the starting material and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This should be checked every 1-2 hours. The reaction is typically complete within 3-6 hours.[1]
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A solid product may precipitate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water (25 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification (Self-Validation): Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 70% EtOAc).
-
Final Product: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford the final product, 4-amino-6-morpholino-5-pyrimidinecarbaldehyde, as a solid. Dry the product under vacuum.
-
Characterization (Self-Validation): Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Data Presentation & Expected Results
The following table summarizes the quantitative data for a representative reaction.
| Parameter | Value | Notes |
| Substrate | 2.41 g (10.0 mmol) | This compound |
| Nucleophile | 5.7 mL (100 mmol) | Aqueous NH₄OH (28%, ~17.5 M) |
| Solvent | 50 mL | Ethanol |
| Temperature | ~78 °C | Reflux |
| Reaction Time | 4 hours | Monitor by TLC |
| Expected Product | 4-amino-6-morpholino-5-pyrimidinecarbaldehyde | M.W. 222.24 g/mol |
| Expected Yield | 75-85% | Yields can vary based on reaction scale and purity. |
Expected Spectroscopic Data: While specific experimental data for the product is not readily available in all public databases, characterization would confirm the substitution. The ¹H NMR spectrum is expected to show the disappearance of the pyrimidine C-H singlet from the starting material and the appearance of a broad singlet corresponding to the new -NH₂ protons. Mass spectrometry should show a molecular ion peak [M+H]⁺ at m/z 223.
Part 4: Visual Workflow Summary
The entire experimental process can be visualized as a sequential workflow, ensuring clarity and reproducibility.
Caption: Experimental workflow from reaction to validation.
Part 5: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Ammonium hydroxide is corrosive and has a pungent odor. Handle with care in a fume hood. Phosphorus oxychloride (POCl₃), used in the synthesis of related starting materials like 4,6-dichloropyrimidine-5-carbaldehyde, is highly corrosive and reacts violently with water.[5][6]
-
Heating: Use a heating mantle with a stirrer. Do not heat a closed system.
References
-
G. A. G. C. Alves, et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(21), 7235. [Link]
-
Y. Lu, et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
J. D. Moseley, et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
R. A. B. Copeland, et al. (2021). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2021(5), 233-253. [Link]
-
D. J. C. Constable, et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 5(2), 415-420. [Link]
-
S. Radi, et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 691. [Link]
-
H. Liu, et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. [Link]
-
S. G. F. B. G. Azulay, et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(35), 14096-14102. [Link]
-
A. M. A. El-Saghier, et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. [Link]
-
H. Liu, et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. PubMed. [Link]
-
C. Gros, et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(9), 15930-15952. [Link]
-
A. Kamal, et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4615-4619. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Note: 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde as a Pivotal Intermediate in the Synthesis of Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Kinase-Targeted Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence is particularly notable in the field of oncology, where it serves as a foundational element for a multitude of kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
The unique electronic properties of the pyrimidine ring, combined with its ability to be functionalized at multiple positions, allow for the precise tuning of a molecule's steric and electronic profile to achieve high affinity and selectivity for the ATP-binding pocket of a target kinase. Specifically, substituted pyrimidines are central to the design of inhibitors for critical signaling nodes like the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Aurora kinase families.[1][2][3]
This application note provides a detailed guide to the synthesis and utilization of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde , a highly versatile and powerful building block for the construction of diverse libraries of pyrimidine-based kinase inhibitors. We will explore the causality behind the synthetic strategies and provide robust, field-proven protocols for its preparation and subsequent elaboration into potent kinase inhibitors.
Part 1: Synthesis of the Core Intermediate via Vilsmeier-Haack Formylation
The introduction of a formyl (aldehyde) group at the C5 position of the pyrimidine ring is a key strategic step. This aldehyde serves as a crucial synthetic handle for subsequent modifications, most commonly through reductive amination, to build out the side chains necessary for kinase binding. The Vilsmeier-Haack reaction is an efficient and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]
The reaction proceeds by the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). This electrophilic species then attacks the activated C5 position of the pyrimidine ring.
Causality and Experimental Rationale
-
Choice of Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are the classic reagents for generating the Vilsmeier reagent. POCl₃ is a strong dehydrating agent and chloride donor, facilitating the formation of the electrophilic iminium cation.
-
Substrate Activation: The morpholino group at the C6 position is an electron-donating group, which activates the pyrimidine ring towards electrophilic substitution, directing the formylation specifically to the C5 position. The chlorine at C4 is an electron-withdrawing group but its effect is overcome by the activating morpholino substituent.
-
Reaction Conditions: The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then heated to drive the electrophilic aromatic substitution to completion.
-
Work-up: A careful aqueous work-up is required to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic reaction mixture.
Caption: Synthesis of the key aldehyde intermediate.
Detailed Protocol 1: Synthesis of this compound
Materials:
-
4-Chloro-6-morpholinopyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3.0 eq) in an ice bath to 0 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution may become a pale yellow solid or thick slurry.
-
Substrate Addition: Dissolve 4-chloro-6-morpholinopyrimidine (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of a saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8. Caution: This quenching is highly exothermic and releases gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
| Product | Typical Yield | Purity (LC-MS) | Appearance |
| This compound | 75-85% | >95% | Off-white to pale yellow solid |
Part 2: Elaboration of the Aldehyde into Kinase Inhibitors
The strategic placement of the aldehyde and chloro substituents makes this compound a powerful scaffold. It possesses two orthogonal reaction handles that can be addressed sequentially to build molecular complexity.
-
Reductive Amination at C5: The aldehyde is readily converted into a secondary or tertiary amine via reductive amination.[6][7] This reaction introduces a key side chain that can form critical hydrogen bonds or hydrophobic interactions within the kinase active site.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing pyrimidine ring.[8] This allows for the introduction of various amine-containing fragments, which often occupy the solvent-exposed region of the ATP binding pocket.
Caption: Alternative synthetic routes to kinase inhibitors.
Causality and Strategic Choices
The order of operations (SNAr then reductive amination, or vice versa) depends on the specific nucleophiles used and potential protecting group strategies.
-
Path A (SNAr First): This is often preferred. Displacing the chloride first with a primary or secondary amine (R¹-NH₂) can prevent potential side reactions where that amine might otherwise react with the aldehyde.
-
Path B (Reductive Amination First): This path is viable if the amine used for the SNAr step (R¹-NH₂) is significantly less reactive or more sterically hindered than the amine used for reductive amination (R²-NH₂), or if the product of the first step is more amenable to purification.
Detailed Protocol 2: General Procedure for Kinase Inhibitor Synthesis (Path A)
Step 2a: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound (1.0 eq)
-
Desired amine (R¹-NH₂, 1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a reaction vial, dissolve this compound in NMP.
-
Add the desired amine (R¹-NH₂) followed by DIPEA.
-
Seal the vial and heat the mixture to 80-120 °C for 2-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic mixture thoroughly with water (3x) and then brine (1x) to remove the high-boiling point solvent and base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted pyrimidine intermediate.
Step 2b: Reductive Amination
Materials:
-
Product from Step 2a (1.0 eq)
-
Desired amine (R²-NH₂, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the aldehyde intermediate from Step 2a in DCE.
-
Add the desired amine (R²-NH₂). If the amine is an HCl salt, add 1.0 eq of a non-nucleophilic base like TEA or DIPEA to free the amine.
-
(Optional) Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add NaBH(OAc)₃ portion-wise over 10 minutes. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[9]
-
Stir the reaction at room temperature for 4-24 hours until completion is confirmed by LC-MS.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the mixture with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
Part 3: Case Study - Application in PI3K/mTOR Inhibitor Synthesis
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in human cancers.[2] The 4-morpholino-pyrimidine scaffold is a well-established pharmacophore for dual PI3K/mTOR inhibitors.[1][10] The morpholino group often serves as a "hinge-binder," forming a critical hydrogen bond with the kinase.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
A representative final compound, based on published scaffolds, could be synthesized using the protocols described above.[1][10] The biological activity of such compounds demonstrates the effectiveness of this synthetic strategy.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (e.g., PC-3) | GI₅₀ (µM) | Reference |
| 10j | mTOR | 1100 | PC-3 (Prostate) | 10.1 | [1] |
| 10j | PI3Kα | 920 | PC-3 (Prostate) | 10.1 | [1] |
| 15e | p110α (PI3K) | 2.0 | A375 (Melanoma) | 0.58 | [10] |
| Note: Data is representative of compounds with similar scaffolds. |
Conclusion
This compound is a high-value intermediate for medicinal chemistry and drug discovery. Its facile synthesis via the Vilsmeier-Haack reaction and the presence of two distinct, synthetically versatile functional groups—an aldehyde and an activated chloride—provide a robust platform for generating diverse libraries of kinase inhibitors. The protocols outlined in this note offer a reliable and logical framework for researchers to leverage this key building block in the development of next-generation targeted therapeutics.
References
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Fares, M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]
-
Zhu, W., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry. [Link]
-
Nagy, L., et al. (2013). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica. [Link]
-
Logie, J., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. [Link]
-
Hurst, D. T., & Salisbury, K. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Logie, J., et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from PubChem. [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. [Link]
-
Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition in English. [Link]
-
ResearchGate. (n.d.). PI3K inhibitors with pyrimidine scaffold. Retrieved from ResearchGate. [Link]
-
Anderson, M. J., et al. (2024). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. Chemistry – A European Journal. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters. [Link]
-
Taylor & Francis Online. (2021). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Method for preparing 4-[(4,6-dichloro-2-pyrimidyl) amino] cyanophenyl.
-
Semantic Scholar. (2022). pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. [Link]
-
Leah4sci. (2017, September 30). Organic Chemistry Reaction Mechanism Pattern Examples [Video]. YouTube. [Link]
-
RSC Publishing. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
NIH. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]
-
Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Jagadeesh, R. V., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols. [Link]
-
Research Journal of Pharmacy and Technology. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Research Journal of Pharmacy and Technology. [Link]
-
Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry. [Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
Sources
- 1. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination using cobalt-based nanoparticles for synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes for 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde in Pharmaceutical Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the pyrimidine core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs. Its inherent electronic properties and versatile substitution patterns make it an ideal foundation for the design of targeted therapies. Within this important class of heterocyles, 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde has emerged as a particularly valuable and versatile pharmaceutical intermediate.
This technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced pharmaceutical intermediates, with a focus on the construction of kinase inhibitor backbones. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers and drug development professionals in their synthetic endeavors.
Chemical Properties and Safety Information
This compound, with the chemical formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol , is a solid with a melting point of 94-96°C[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54503-94-5 | [1] |
| Molecular Formula | C9H10ClN3O2 | [1] |
| Molecular Weight | 227.65 g/mol | [1] |
| Melting Point | 94-96 °C | [1] |
| Boiling Point (Predicted) | 426.5±45.0 °C | [1] |
| Density (Predicted) | 1.398±0.06 g/cm3 | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
Safety Precautions:
As with any chlorinated heterocyclic compound, appropriate safety measures must be taken when handling this compound. It is classified as an irritant[1]. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS)[2][3].
Synthetic Utility: A Gateway to Kinase Inhibitors
The strategic placement of three key functional groups—a reactive chloro group at the 4-position, a stabilizing morpholino moiety at the 6-position, and a versatile aldehyde at the 5-position—renders this compound a powerful building block for the synthesis of diverse molecular architectures. This is particularly evident in its application for creating libraries of kinase inhibitors, which are at the forefront of targeted cancer therapy. The morpholine group, for instance, is a common feature in many PI3K/Akt/mTOR inhibitors, where the oxygen atom can form a critical hydrogen bond in the kinase hinge region[4].
The two primary reaction handles on this intermediate allow for a modular and divergent synthetic approach:
-
The Aldehyde Group: Serves as a prime site for chain extension and the introduction of various side chains, most commonly through reductive amination.
-
The Chloro Group: Acts as a leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Reductive Amination of the Pyrimidine-5-carbaldehyde
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. This protocol details the synthesis of N-substituted aminomethyl pyrimidines, which are common substructures in various therapeutic agents.
Workflow for Reductive Amination:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-yl]-N-methylacetamide | C13H20ClN5OS | CID 3043446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1][2] The ability to strategically functionalize the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto halogenated pyrimidines.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with the highly functionalized substrate, 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde. This substrate is of particular interest as it incorporates several key pharmacophoric elements, making it a valuable starting material for the synthesis of novel therapeutic candidates.
The electron-deficient nature of the pyrimidine ring generally makes chloropyrimidines reactive substrates for cross-coupling reactions.[1][2] However, the presence of the aldehyde and morpholino groups on the target substrate introduces specific challenges and considerations that will be addressed in the following protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid) with a halide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[3][5] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates the oxidative addition of less reactive aryl chlorides.[6][7]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[8][9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Considerations for this compound
The subject of this protocol, this compound, presents unique considerations:
-
The Aldehyde Group: Aldehydes can be sensitive to certain reaction conditions. However, the Suzuki-Miyaura coupling is known for its high functional group tolerance, and under the recommended inert conditions, the aldehyde is expected to be stable.
-
The Morpholino Group: The nitrogen atom in the morpholino group could potentially coordinate with the palladium catalyst, possibly inhibiting its activity. The use of bulky phosphine ligands can mitigate this by sterically hindering such coordination.
-
Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3] Therefore, a highly active catalyst system is recommended. Modern dialkylbiaryl phosphine ligands, such as SPhos or XPhos, are particularly effective for the coupling of challenging aryl chlorides.[7]
Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable Pd(0) source. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky, electron-rich ligand known to be effective for challenging aryl chlorides.[6][7] |
| Base | K₃PO₄ (Potassium phosphate) | A moderately strong base that is effective in activating boronic acids without promoting significant side reactions.[11] |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | A common solvent system for Suzuki couplings that facilitates the dissolution of both organic and inorganic reagents.[2] |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[12] |
Step-by-Step Protocol: Conventional Heating
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2-3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and K₃PO₄ (2-3 equivalents).
-
In a separate vial, dissolve Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the bulk of the anhydrous 1,4-dioxane followed by the degassed water (e.g., a 4:1 dioxane/water mixture).
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-morpholino-5-pyrimidinecarbaldehyde.
-
Protocol: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields.[1][2]
Materials:
-
Same as for conventional heating, but using a microwave-safe reaction vial.
Procedure:
-
Reaction Setup:
-
In a microwave-safe vial, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), K₃PO₄ (2-3 equivalents), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
-
Reaction Execution:
-
Place the vial in the microwave reactor.
-
Heat the reaction to a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction progress after cooling.
-
-
Workup and Purification:
-
Follow the same workup and purification procedures as described for the conventional heating method.
-
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh source of palladium precatalyst and ligand. Consider using a pre-formed catalyst complex. |
| Ineffective base | Ensure the base is finely powdered and dry. Consider screening other bases such as Cs₂CO₃ or K₂CO₃.[12] | |
| Decomposed boronic acid | Use fresh boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[12][13] | |
| Formation of Side Products | Homocoupling of boronic acid | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[12] |
| Protodeboronation | Use a slight excess of the boronic acid. Minimize the amount of water in the reaction if this is a persistent issue.[11][13] | |
| Dehalogenation of starting material | This can sometimes be influenced by the solvent or base. A change in reaction conditions may be necessary.[12] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By selecting a robust palladium catalyst system with a bulky, electron-rich phosphine ligand and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of novel 4-aryl-6-morpholino-5-pyrimidinecarbaldehydes. These compounds can serve as valuable intermediates in the discovery of new therapeutic agents. The protocols provided herein offer a solid starting point for the successful implementation of this important transformation.
References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem2014 , 6 (5), 1275-1283. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005 , 127 (43), 15030–15031. [Link]
-
Beletskaya, I. P., et al. The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin2014 , 63 (1), 1-10. [Link]
-
Reddy, V. P., et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. J. Org. Chem.2007 , 72 (18), 6964–6967. [Link]
-
Malik, A., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2021 , 26 (16), 4987. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Kikelj, D., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2017 , 22 (11), 1888. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47 (26), 4921-4924. [Link]
-
Rivera, D. G., et al. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Eur. J. Org. Chem.2012 , 2012 (10), 1996-2006. [Link]
-
Roughley, S. D.; Jordan, A. M. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7 (10), 6334–6349. [Link]
-
Roughley, S. D.; Jordan, A. M. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 6334-6349. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of a Novel Pyrimidine-Based mTOR Inhibitor Core Scaffold
Introduction: The Critical Role of mTOR in Cellular Signaling and Disease
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from a multitude of upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential anabolic and catabolic processes. mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with specific downstream targets and cellular roles.[1][2]
Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, where it drives uncontrolled tumor growth and proliferation.[2][4] Consequently, mTOR has emerged as a prime therapeutic target for the development of novel anticancer agents. The first generation of mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1.[2][4] While clinically useful, their efficacy can be limited by a feedback activation of the PI3K/AKT pathway.[4] This has spurred the development of second-generation ATP-competitive mTOR kinase inhibitors, which target the kinase domain of mTOR directly, thereby inhibiting both mTORC1 and mTORC2.[1] Many of these newer inhibitors are designed as dual PI3K/mTOR inhibitors, concurrently targeting both key nodes of this critical signaling pathway.[4]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[5][6] Furthermore, the incorporation of a morpholine moiety has been shown to be a critical design element in many mTOR inhibitors. The morpholine group can enhance aqueous solubility and provides specific interactions with the ATP-binding pocket of mTOR, often leading to improved potency and selectivity.[7][8][9]
This application note details a robust and versatile two-step synthetic protocol for a novel mTOR inhibitor core scaffold, starting from the readily available building block, 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde. This intermediate is strategically designed to allow for the introduction of chemical diversity at two key positions, facilitating the generation of a library of potential mTOR inhibitors for further biological evaluation.
The mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of intervention for different classes of inhibitors.
Figure 1: A simplified diagram of the mTOR signaling pathway.
Synthetic Strategy
Our synthetic approach is a two-step process designed for efficiency and modularity. It begins with a Wittig reaction to extend the aldehyde of the starting material, followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl diversity. This strategy allows for the late-stage functionalization of the pyrimidine core, making it ideal for generating a library of analogs for structure-activity relationship (SAR) studies.
Figure 2: Overall synthetic workflow.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light.
| Reagent | Supplier | Purity |
| This compound | Varies | >95% |
| (Carbethoxymethylene)triphenylphosphorane | Varies | >98% |
| Toluene, anhydrous | Varies | >99.8% |
| Arylboronic acid | Varies | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Varies | >98% |
| 1,4-Dioxane, anhydrous | Varies | >99.8% |
| Potassium carbonate (K₂CO₃) | Varies | >99% |
| Ethyl acetate (EtOAc) | Varies | HPLC |
| Hexanes | Varies | HPLC |
Step 1: Synthesis of Ethyl (E)-3-(4-chloro-6-morpholinopyrimidin-5-yl)acrylate
This step involves a Wittig reaction to extend the aldehyde functionality of the starting material into an α,β-unsaturated ester. This transformation is a classic and reliable method for carbon-carbon bond formation.
Figure 3: Chemical scheme for the Wittig reaction.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL per mmol of aldehyde), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale: The Wittig reaction is chosen for its high reliability and stereoselectivity in forming the E-alkene. Toluene is a suitable solvent for this reaction at elevated temperatures. The purification by column chromatography effectively removes the triphenylphosphine oxide byproduct.
Step 2: Synthesis of Ethyl (E)-3-(4-aryl-6-morpholinopyrimidin-5-yl)acrylate
The second step is a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the chlorinated pyrimidine and a variety of aryl or heteroaryl boronic acids.[9][10][11][12][13] This step is crucial for introducing the molecular diversity required for SAR studies.
Figure 4: Chemical scheme for the Suzuki-Miyaura coupling.
Protocol:
-
In a flask, combine the ethyl (E)-3-(4-chloro-6-morpholinopyrimidin-5-yl)acrylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous 1,4-dioxane and water in a 4:1 ratio (10 mL total solvent per mmol of the pyrimidine).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction to reflux (approximately 100 °C) and stir under a nitrogen atmosphere for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final mTOR inhibitor core scaffold.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Rationale: The Suzuki-Miyaura coupling is a highly versatile and functional group tolerant reaction, making it ideal for late-stage diversification. The use of a palladium catalyst is standard for this transformation.[9][10] Potassium carbonate is a common and effective base for this reaction, and the dioxane/water solvent system is widely used to dissolve both the organic and inorganic reagents.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel pyrimidine-based core scaffold for the development of mTOR inhibitors. The two-step synthetic route is efficient, modular, and allows for the introduction of chemical diversity at a key position on the pyrimidine ring. This methodology is well-suited for researchers in drug discovery and medicinal chemistry who are focused on the development of new kinase inhibitors targeting the PI3K/mTOR signaling pathway. The resulting library of compounds can be screened for their biological activity to identify lead candidates for further optimization.
References
-
Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are mTOR inhibitors and how do they work?. Retrieved from [Link]
-
MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are mTORC1 inhibitors and how do they work?. Retrieved from [Link]
-
Liu, Q., et al. (2016). mTOR Inhibitors at a Glance. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Overview of Research into mTOR Inhibitors. Retrieved from [Link]
-
PubMed. (2009, December 24). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Retrieved from [Link]
-
PMC - NIH. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved from [Link]
-
Figshare. (2016, February 25). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical investigations to develop mTOR‐selective inhibitors.... Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]
-
MDPI. (2019, September 20). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
-
PubMed. (2014, December 15). Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Overview of Research into mTOR Inhibitors. Retrieved from [Link]
-
MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
PMC - PubMed Central. (2022, February 3). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Scilit [scilit.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Application Note & Protocol: Synthesis and Evaluation of Pyrimidine-Based Dual ALK/EGFR Kinase Inhibitors
Authored by: Senior Application Scientist
Introduction: The Rationale for Dual ALK/EGFR Inhibition in Oncology
The landscape of targeted cancer therapy is continually evolving, with a strategic shift towards multi-targeted agents that can address the complex and adaptive nature of cancer cell signaling. Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two clinically validated tyrosine kinase targets, particularly in non-small cell lung cancer (NSCLC). While specific inhibitors for each have shown success, the emergence of resistance and the existence of patient populations with co-activated pathways necessitate the development of dual-targeted therapies.
The pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This application note provides a comprehensive guide for the synthesis, purification, and biological evaluation of pyrimidine derivatives as potent dual inhibitors of ALK and EGFR kinases. We will delve into the underlying principles of the synthetic route and provide detailed, field-tested protocols for assessing their biochemical and cellular activity.
I. Chemical Synthesis of a Model Pyrimidine-Based Inhibitor
The following section outlines a representative synthetic route for a 2,4-disubstituted pyrimidine core, a common structural motif in dual ALK/EGFR inhibitors. The causality behind each step is explained to provide a deeper understanding of the process.
Workflow for Synthesis and Evaluation
Caption: Overall workflow from synthesis to biological validation.
Protocol 1: Synthesis of a 2-Anilino-4-(substituted)-pyrimidine Derivative
This protocol is a generalized procedure and may require optimization based on the specific substrates used.
Materials:
-
2,4-dichloropyrimidine
-
Substituted aniline (for C4 position)
-
Substituted boronic acid or secondary amine (for C2 position)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., DIPEA, K2CO3, Cs2CO3)
-
Solvents (e.g., Dioxane, DMF, THF, EtOH)
-
Standard laboratory glassware and purification equipment (column chromatography, HPLC)
Step-by-Step Procedure:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
-
Rationale: The chlorine at the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic substitution than the chlorine at the C2 position due to electronic effects. This allows for selective monosubstitution.
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Add the desired substituted aniline (1.0-1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, and the product often precipitates. Filter the solid, wash with cold solvent, and dry to obtain the 2-chloro-4-(anilino)pyrimidine intermediate.
-
-
-
Step 2: Palladium-Catalyzed Cross-Coupling at the C2 Position
-
Rationale: The remaining chlorine at the C2 position is less reactive and typically requires a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce the second substituent.
-
Procedure (Suzuki Coupling Example):
-
In a reaction vessel, combine the 2-chloro-4-(anilino)pyrimidine intermediate (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst like Pd(PPh3)4 (0.05-0.1 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 6-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Step 3: Purification and Characterization
-
Rationale: Purification is critical to remove unreacted starting materials, catalysts, and byproducts, which could interfere with biological assays. Characterization confirms the identity and purity of the final compound.
-
Procedure:
-
Purify the crude product using flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.
-
For higher purity, a final purification by preparative HPLC may be necessary.
-
Characterize the final compound by:
-
1H and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
-
-
II. Biological Evaluation: Assessing Dual Kinase Inhibition
After successful synthesis and characterization, the next critical phase is to evaluate the compound's biological activity.
ALK/EGFR Signaling Pathways
Caption: Simplified ALK and EGFR signaling pathways.
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol uses a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human ALK and EGFR kinase enzymes
-
Substrate peptide for each kinase
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the compound in a buffer containing DMSO, typically starting from a high concentration (e.g., 100 µM) down to low nanomolar or picomolar concentrations.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a 2X kinase/substrate solution in the reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for "no enzyme").
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 1: Example IC50 Data for a Hypothetical Dual Inhibitor
| Compound ID | ALK IC50 (nM) | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| PY-001 | 15.2 | 25.8 | 30.5 |
| Crizotinib | 20.5 | >1000 | >1000 |
| Gefitinib | >1000 | 10.1 | 850.7 |
Protocol 3: Cell-Based Anti-Proliferation Assay
This protocol uses the MTT or CellTiter-Glo® assay to measure cell viability after treatment with the inhibitor.
Materials:
-
NSCLC cell lines (e.g., NCI-H3122 for EML4-ALK, NCI-H1975 for EGFR L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear or opaque-walled plates
-
Incubator (37 °C, 5% CO2)
-
Plate reader (absorbance or luminescence)
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37 °C, 5% CO2.
-
-
Viability Measurement (CellTiter-Glo® Example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percent viability versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression analysis.
-
III. Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and evaluation of novel pyrimidine-based dual ALK/EGFR inhibitors. The protocols described herein are robust and can be adapted for various derivatives. Successful identification of a lead compound from these assays would be followed by further preclinical development, including mechanism of action studies (e.g., Western blot analysis of p-ALK and p-EGFR), in vivo efficacy studies in xenograft models, and ADME/Tox profiling. The ultimate goal is to develop a therapeutic agent that can effectively combat the complexities of ALK/EGFR-driven cancers and overcome existing resistance mechanisms.
References
-
Title: Discovery of Novel 2,4-Disubstituted Pyrimidine Derivatives as Potent Dual ALK and EGFR Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Pyrimidine Derivatives as Dual Inhibitors of ALK and EGFR for the Treatment of Non-Small-Cell Lung Cancer. Source: European Journal of Medicinal Chemistry. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde
Welcome to the comprehensive technical support guide for the synthesis of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into optimizing the reaction conditions for this valuable heterocyclic building block. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory context.
Introduction: A Two-Step Synthetic Strategy
The most efficient and common synthetic route to this compound involves a two-step process. The first step is the Vilsmeier-Haack formylation of a readily available precursor, 4,6-dihydroxypyrimidine, to generate the key intermediate, 4,6-dichloro-5-pyrimidinecarbaldehyde. The second step involves a selective nucleophilic aromatic substitution (SNAr) reaction with morpholine to yield the final product. This guide will provide detailed troubleshooting and FAQs for each of these critical steps.
Troubleshooting byproduct formation in 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde synthesis
Document ID: TSC-2026-01-PYR-SYN
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde. This molecule is a critical intermediate in the development of various pharmacologically active agents. Its synthesis, typically achieved via a Vilsmeier-Haack formylation of a 4-chloro-6-morpholinopyrimidine precursor, is robust yet susceptible to the formation of specific, often troublesome, byproducts.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to help you identify, minimize, and eliminate byproduct formation, thereby improving yield, purity, and process consistency.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis. Each answer provides both a direct solution and a detailed explanation of the underlying chemical principles.
Q1: I'm observing a significant amount of a new, more polar spot on my TLC, and my final product yield is low. What is this byproduct?
Short Answer: You are likely observing the formation of 4-hydroxy-6-morpholino-5-pyrimidinecarbaldehyde , resulting from the hydrolysis of the C4-chloro group.
In-Depth Explanation: The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic substitution, particularly by water. This hydrolysis can occur at several stages:
-
During Aqueous Workup: This is the most common point of hydrolysis. Quenching the reaction mixture with water or aqueous base (like sodium bicarbonate) creates an environment where the chloropyrimidine can react to form the less soluble and more polar hydroxy derivative.
-
During Reaction: If there is significant water present in your starting materials or solvents (e.g., wet DMF), hydrolysis can occur in situ.
-
On Storage: The final product can be sensitive to atmospheric moisture, leading to slow degradation over time.
The C4 position is more reactive than the C2 or C6 positions on a pyrimidine ring, a fact that has been exploited for selective hydrolysis in other contexts.[1][2] The rate of this hydrolysis is often accelerated by acidic or basic conditions.[3]
Q2: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance instead of a clean product. What happened?
Short Answer: This is likely due to the decomposition of the Vilsmeier reagent or polymerization/side reactions of the product aldehyde under harsh temperature conditions.
In-Depth Explanation: The Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is an exothermic process.[4][5]
-
Uncontrolled Exotherm: If the addition of POCl₃ to DMF is too rapid or cooling is insufficient, the temperature can rise uncontrollably. This leads to the decomposition of the Vilsmeier reagent and the formation of polymeric, often colored, byproducts.
-
Excessive Reaction Temperature: Running the subsequent formylation reaction at too high a temperature (e.g., >80-90 °C) can promote side reactions. Aldehydes, especially electron-deficient ones, can be unstable at high temperatures and may polymerize or undergo other decomposition pathways.
-
"Slimy" Byproducts: Patents describing the preparation of chloropyrimidines often mention the formation of "flocculent, slimy by-products" which are difficult to filter, especially during aqueous workup.[6] These are typically associated with the polymeric phosphorus compounds that result from the reaction of POCl₃.
Q3: The reaction is sluggish and I have a high percentage of unreacted 4-chloro-6-morpholinopyrimidine starting material. How can I drive the reaction to completion?
Short Answer: The issue is likely insufficient activation or a sub-optimal reaction temperature. You should verify the quality of your Vilsmeier reagent and consider modestly increasing the reaction temperature.
In-Depth Explanation: The formylation is an electrophilic aromatic substitution on the electron-rich pyrimidine ring.[7] The success of the reaction hinges on the potency of the electrophile—the Vilsmeier reagent (chloroiminium salt).
-
Reagent Stoichiometry & Quality: Ensure you are using a sufficient excess of the Vilsmeier reagent (typically 1.5 to 3.0 equivalents). The POCl₃ and DMF should be of high quality and anhydrous, as moisture will consume the reagent.
-
Reaction Temperature: While excessive heat is detrimental (see Q2), the reaction requires a certain activation energy. If the temperature is too low (e.g., room temperature), the reaction may be extremely slow. A gentle heating phase (e.g., 60-75 °C) after the initial addition is often necessary to drive the reaction to completion. Monitor by TLC or HPLC to find the optimal balance.
-
Solvent Choice: While DMF often serves as both reactant and solvent, using an inert co-solvent like dichloroethane or chloroform can sometimes improve reaction kinetics and solubility.[8]
Section 2: Byproduct Identification & Characterization
Proactive identification of byproducts is key to successful troubleshooting. Below is a table summarizing the expected characteristics of the main product and its most common byproduct.
| Compound | Structure | Expected Mass (M+H)⁺ | TLC Rf (Typical) | 1H NMR (Aldehyde Proton) | Key Differentiating Feature |
| Target Product | This compound | 228.06 | Higher Rf | ~10.2 ppm | Presence of the C4-Cl. Mass spectrum shows a characteristic M/M+2 isotope pattern for chlorine (~3:1 ratio).[9] |
| Hydrolysis Byproduct | 4-hydroxy-6-morpholino-5-pyrimidinecarbaldehyde | 210.08 | Lower Rf | ~10.1 ppm | Absence of the chlorine isotope pattern in MS. The C4-OH proton may be visible or exchangeable depending on the solvent. |
| Unreacted Starting Material | 4-chloro-6-morpholinopyrimidine | 200.05 | Highest Rf | No aldehyde proton | Absence of the aldehyde proton signal around 10 ppm in 1H NMR. |
Section 3: Recommended Protocols & Methodologies
The following protocols are designed to minimize byproduct formation and provide a reliable synthetic route.
Protocol 1: Optimized Synthesis of this compound
Materials:
-
4-chloro-6-morpholinopyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a sealed bottle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: To a three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality: This slow, cold addition prevents the exothermic reaction from decomposing the reagent.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The solution should become a pale yellow, slightly viscous liquid (the Vilsmeier reagent).
-
Formylation Reaction: Dissolve 4-chloro-6-morpholinopyrimidine (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 45-50 °C and maintain for 2-4 hours. Causality: Gentle heating provides the necessary activation energy without promoting decomposition pathways.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of cold saturated NaHCO₃ solution until the pH is ~7-8. Trustworthiness: This must be done cautiously as the quench is highly exothermic and releases gas. A basic pH is crucial to neutralize the acidic byproducts from POCl₃.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Protocol 2: Salvage Procedure for Hydrolyzed Product
If significant hydrolysis has occurred, it is possible to convert the 4-hydroxy byproduct back to the desired 4-chloro product.
-
Isolate and dry the crude mixture containing the 4-hydroxy byproduct.
-
In a fume hood, add excess POCl₃ (5-10 equivalents) to the crude material.
-
Optionally, add a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).
-
Heat the mixture to reflux (approx. 107 °C) for 2-6 hours, monitoring by TLC/LC-MS.
-
After completion, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Proceed with a careful aqueous workup as described in Protocol 1, Step 8.
Section 4: Visual Logic & Workflow Diagrams
Diagrams generated using Graphviz provide a clear visual representation of the reaction pathways and troubleshooting logic.
Diagram 1: Synthetic Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis and major byproduct pathways.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid Source: ACS Publications, Organic Process Research & Development URL: [Link]
-
Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid Source: American Chemical Society URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction Source: MDPI URL: [Link]
- Source: Google Patents (US5525724A)
-
Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of new substituted pyridines via Vilsmeier-Haack reagent Source: ResearchGate URL: [Link]
-
Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound CAS#: 54503-94-5 [amp.chemicalbook.com]
Technical Support Center: Purification of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde using column chromatography. Here, we address common challenges through a troubleshooting Q&A format, offering practical, field-proven solutions to enhance the efficiency and success of your purification protocols.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: Poor Separation of the Target Compound and Impurities
Question: "My TLC shows good separation, but on the column, my product is co-eluting with a closely-running impurity. How can I improve the resolution?"
Answer: This is a frequent challenge that often stems from the direct translation of a TLC solvent system to a column without optimization. While TLC is an excellent tool for initial solvent screening, the dynamics of a column are different.[1][2] Here’s how to systematically improve your separation:
-
Optimize the Mobile Phase: The goal for column chromatography is to have your target compound with a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.[3] This range typically provides the best balance between separation and elution time. If your initial TLC shows a higher Rf, the solvent system is too polar, and compounds will elute too quickly from the column, leading to poor separation.[4]
-
Strategy: Systematically decrease the polarity of your mobile phase. For instance, if a 1:1 mixture of Hexane:Ethyl Acetate gives an Rf of 0.6, try a 2:1 or 3:1 ratio. Running several TLCs with slightly different solvent ratios is a crucial step in method development.[5]
-
-
Consider a Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your target compound, a gradient elution can be highly effective.[6] Start with a less polar solvent system to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Stationary Phase Selection: While silica gel is the most common choice, its slightly acidic nature can sometimes cause issues with nitrogen-containing heterocyclic compounds.[7] If you continue to face separation challenges, consider using neutral alumina as an alternative stationary phase.[7]
Data Presentation: Mobile Phase Optimization
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf on TLC | Recommendation for Column Chromatography |
| 1:1 | 0.65 | Too polar. Decrease ethyl acetate concentration. |
| 2:1 | 0.45 | Getting closer. Further slight decrease in polarity may improve separation. |
| 3:1 | 0.30 | Optimal for column chromatography. |
| 4:1 | 0.15 | May result in very slow elution and band broadening. |
Problem 2: Low Product Yield After Column Chromatography
Question: "After running my column, I've recovered significantly less of my target compound than I expected. Where could it have gone?"
Answer: Low recovery can be attributed to several factors, from irreversible adsorption to mechanical losses during the process.
-
Irreversible Adsorption: Pyrimidine derivatives can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible binding.[8]
-
Improper Sample Loading: Loading the sample in a large volume of a strong solvent can cause the compound to spread out in a wide band at the top of the column, leading to poor separation and diluted fractions.[9]
-
Wet Loading Protocol: Dissolve your crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary).[9] Carefully add this solution to the top of the column with a pipette, allowing it to absorb into the silica before adding more mobile phase.[10]
-
Dry Loading Protocol: If your compound is not very soluble in the mobile phase, dry loading is recommended.[9] Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6][10]
-
-
Fraction Collection: It's possible your compound eluted in more fractions than anticipated, and some may have been discarded. Always check fractions before and after the main product spot by TLC to ensure complete recovery.
Problem 3: Suspected Compound Decomposition on the Column
Question: "My collected fractions show new, unexpected spots on the TLC plate that weren't in my crude mixture. Is my compound decomposing?"
Answer: This is a strong possibility, especially with multifunctional molecules. The acidic nature of standard silica gel can catalyze decomposition or rearrangement of sensitive compounds.[11]
-
Confirming Instability: A simple test is to spot your crude material on a TLC plate, then add a small amount of silica gel directly onto the spot. Let it sit for an hour, then elute the plate. If new spots appear or the original spot diminishes, your compound is likely unstable on silica.
-
Mitigation Strategies:
-
Deactivate the Silica Gel: As mentioned previously, adding a small amount of triethylamine (1-2%) to your mobile phase can neutralize the silica and prevent degradation.[6][7]
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[7] Florisil is another milder option to consider.[7]
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.[12][13]
-
Problem 4: Tailing or Asymmetrical Peaks
Question: "My product is eluting from the column, but the fractions continue to show the product for a long time, resulting in broad, tailing peaks. What's wrong?"
Answer: Peak tailing is often a sign of undesirable interactions between your compound and the stationary phase, or issues with the column packing itself.
-
Acid-Base Interactions: The basic nitrogen atoms in the morpholino and pyrimidine rings can interact with the acidic silanol groups of the silica, causing tailing.
-
Poorly Packed Column: An unevenly packed column with cracks or channels will lead to a non-uniform solvent front and significant band broadening.
-
Solution: Ensure your column is packed uniformly. The "slurry packing" method, where the silica is mixed with the mobile phase before being added to the column, is generally preferred to dry packing to avoid air bubbles and channels.[13]
-
-
Column Overloading: Loading too much sample for the amount of silica used can saturate the stationary phase and lead to peak tailing.[4]
-
Rule of Thumb: A good starting point is a silica-to-sample weight ratio of at least 30:1 to 50:1 for good separation.[3]
-
Visualizing the Troubleshooting Workflow
dot digraph "Troubleshooting_Workflow" { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.6 ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, width=2.5 ]; edge [ fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7 ];
// Nodes start [label="Start: Purification Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; problem [label="Identify Problem:\n- Poor Separation\n- Low Yield\n- Decomposition\n- Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Poor Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; yield [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decomposition [label="Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tailing [label="Peak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions sol_sep1 [label="Optimize Mobile Phase\n(Rf 0.2-0.4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sep2 [label="Use Gradient Elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_yield1 [label="Deactivate Silica (TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_yield2 [label="Use Dry Loading", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_decomp1 [label="Deactivate Silica (TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_decomp2 [label="Change Stationary Phase\n(Alumina)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tail1 [label="Add Basic Modifier (TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tail2 [label="Repack Column Carefully", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Successful Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> problem; problem -> separation [label="Co-elution"]; problem -> yield [label="Product Loss"]; problem -> decomposition [label="New Spots on TLC"]; problem -> tailing [label="Broad Peaks"];
separation -> sol_sep1; separation -> sol_sep2; sol_sep1 -> end; sol_sep2 -> end;
yield -> sol_yield1; yield -> sol_yield2; sol_yield1 -> end; sol_yield2 -> end;
decomposition -> sol_decomp1; decomposition -> sol_decomp2; sol_decomp1 -> end; sol_decomp2 -> end;
tailing -> sol_tail1; tailing -> sol_tail2; sol_tail1 -> end; sol_tail2 -> end; } end_dot Caption: A workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for the purification of pyrimidine derivatives.[3][14] However, due to the basic nature of the morpholino and pyrimidine moieties, deactivation with triethylamine or using neutral alumina may be necessary if you encounter issues like low yield or decomposition.[7][8]
Q2: How do I properly pack a column to avoid issues?
A2: The slurry packing method is highly recommended to ensure a homogenous and well-packed column.[13]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[15]
-
In a separate beaker, mix your silica gel with your initial, least polar mobile phase to form a consistent slurry.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.[15]
-
Once the silica has settled, add a protective layer of sand on top to prevent the silica bed from being disturbed when you add your sample and eluent.[15]
Q3: Can I reuse my silica gel column?
A3: It is generally not recommended to reuse a silica gel column for purifying different compounds, as cross-contamination is a significant risk. Even for the same compound, the column's performance can degrade after one use due to the irreversible adsorption of highly polar impurities. For optimal and reproducible results, always use a freshly packed column.
Q4: My compound is very polar and doesn't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: For highly polar compounds, you'll need a more polar mobile phase. Try a solvent system like dichloromethane/methanol.[3] If your compound is still not moving, adding a small amount of ammonia in methanol (e.g., 1-2%) can significantly increase its mobility on silica gel.[11] In extreme cases, reverse-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile), might be a more suitable technique.[14][16]
Experimental Protocol: A Step-by-Step Guide
dot digraph "Column_Chromatography_Protocol" { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5 ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, width=2.5 ]; edge [ fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7 ];
// Nodes step1 [label="1. TLC Optimization\n(Target Rf ~0.3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Column Packing\n(Slurry Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Sample Loading\n(Wet or Dry Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Elution\n(Isocratic or Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="5. Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step6 [label="6. Fraction Analysis (TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="7. Combine & Evaporate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; } end_dot Caption: A standard workflow for column chromatography purification.
Objective: To purify crude this compound.
-
Method Development via TLC:
-
Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.2-0.4 for the target compound.[3]
-
Also, ensure good separation from any visible impurities on the TLC plate.
-
-
Column Preparation:
-
Select an appropriately sized column. A good rule of thumb is a silica gel height of about 15-20 cm.
-
Pack the column using the slurry method with the optimized mobile phase.[13]
-
-
Sample Loading:
-
Elution:
-
Fraction Collection:
-
Collect fractions of a consistent volume (e.g., 10-15 mL for a medium-sized column).
-
-
Analysis of Fractions:
-
Spot every few fractions on a TLC plate to monitor the elution of your compound.
-
Identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Column Chromatography Procedures. University of Colorado Boulder, Department of Chemistry. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]
-
Several Problems of Flash Column Chromatography. Hawach. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
How To Neutralize Silica Gel?. Chemistry For Everyone - YouTube. [Link]
-
is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Organic Syntheses Procedure. [Link]
-
Synthesis and Column Chromatography: Crash Course Organic Chemistry #25. Nerdfighteria Wiki. [Link]
-
When basification of silica gel is required, before using Column chromatography?. ResearchGate. [Link]
-
Determining a solvent system. University of York, Chemistry Teaching Labs. [Link]
-
Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Siliplus. [Link]
-
How to run column chromatography. [Link]
-
What Is The Relationship Between Column Chromatography And TLC?. Chemistry For Everyone - YouTube. [Link]
-
Correlating TLC to Isocratic Separation. Teledyne ISCO. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]
-
Any suggestions on thin layer chromatography and column chromatography?. ResearchGate. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Nerdfighteria Wiki - Synthesis and Column Chromatography: Crash Course Organic Chemistry #25 [nerdfighteria.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
Welcome to the technical support center for the synthesis of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic sequence. Our goal is to provide field-proven insights and logical, evidence-based solutions to help you improve your reaction yield and product purity.
The synthesis of this compound is typically achieved in two key stages:
-
Vilsmeier-Haack Reaction: The formylation and chlorination of 4,6-dihydroxypyrimidine to produce the critical intermediate, 4,6-dichloro-5-pyrimidinecarbaldehyde.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The selective reaction of the dichloro-intermediate with morpholine to yield the final mono-substituted product.[3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address potential issues in each of these stages.
Overall Synthetic Workflow
Caption: Overall two-step synthesis pathway.
Part A: Troubleshooting the Vilsmeier-Haack Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde
This first step is often the most challenging due to the aggressive nature of the reagents and the heterogeneous reaction conditions.
Q1: My yield of 4,6-dichloro-5-pyrimidinecarbaldehyde is consistently low. What are the most critical parameters to investigate?
Low yield in a Vilsmeier-Haack reaction often points to one of three areas: reagent integrity, temperature control, or inefficient workup.
-
Reagent Quality & Stoichiometry: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]
-
POCl₃: Must be fresh and colorless. A yellow or brown color indicates decomposition, which will significantly harm your yield.
-
DMF: Must be anhydrous. Water will rapidly quench the Vilsmeier reagent and the POCl₃. Use a freshly opened bottle or a properly dried solvent.
-
Stoichiometry: A large excess of POCl₃ and DMF relative to the 4,6-dihydroxypyrimidine substrate is typically required. The literature shows successful syntheses using a ~4:1 volumetric ratio of POCl₃ to DMF.[1][6] Insufficient Vilsmeier reagent will lead to incomplete conversion.
-
-
Temperature Control: This is arguably the most critical parameter.
-
Reagent Formation: The initial reaction between POCl₃ and DMF is exothermic and must be performed at 0 °C to prevent degradation of the Vilsmeier reagent.[1][6]
-
Reaction with Substrate: After adding the 4,6-dihydroxypyrimidine, the reaction requires heating to reflux (typically >100 °C) for several hours to drive both the formylation and the conversion of the hydroxyl groups to chlorides.[1][6] Inadequate heating will result in incomplete chlorination, yielding hydroxy-chloro-pyrimidine intermediates that are difficult to separate.
-
-
Workup Procedure: The quenching and extraction process is fraught with potential for product loss.
-
Quenching: The reaction mixture must be cooled before being carefully and slowly poured onto crushed ice. This step is highly exothermic as it neutralizes excess POCl₃. A rapid quench can cause localized heating, leading to product decomposition.
-
Extraction: The dichlorinated product has moderate polarity. Repeated extractions (at least 5-6 times) with a suitable solvent like diethyl ether or ethyl acetate are necessary to recover the product from the aqueous phase.[1][6]
-
Table 1: Key Parameters for Vilsmeier-Haack Reaction Optimization
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Reagent Quality | Use fresh, colorless POCl₃ and anhydrous DMF. | Impure or wet reagents lead to side reactions and quenching of the active formylating species, drastically reducing yield. |
| Temperature | 0 °C for Vilsmeier reagent formation; Reflux ( >100 °C) for reaction. | Strict temperature control prevents reagent decomposition and ensures the reaction goes to completion.[1][6] |
| Reaction Time | 3-4 hours at reflux. | Insufficient time leads to incomplete conversion of the dihydroxypyrimidine starting material.[1][6] |
| Quenching | Slow addition of reaction mixture to crushed ice with vigorous stirring. | Prevents product degradation from the highly exothermic hydrolysis of excess POCl₃. |
| Extraction | 6x extractions with diethyl ether or ethyl acetate. | Maximizes recovery of the product from the large aqueous volume generated during workup.[6] |
Q2: During workup, I'm getting a persistent emulsion or poor separation when extracting the product. How can I resolve this?
This is a common issue. Emulsions are often caused by finely dispersed solids or acidic byproducts.
-
Ensure Complete Quenching: Make sure all the POCl₃ is hydrolyzed. Let the quenched mixture stir for 30-60 minutes before extraction.
-
pH Adjustment: After quenching, the aqueous layer will be strongly acidic. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until bubbling ceases (pH ~7-8). This neutralizes acids and can help break the emulsion.[1][6]
-
Brine Wash: After separating the layers, wash the combined organic extracts with a saturated NaCl solution (brine). This helps to remove residual water and can break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If a solid is causing the emulsion, you can attempt to filter the entire mixture through a pad of Celite® before transferring it to a separatory funnel.
Troubleshooting Logic for Vilsmeier-Haack Step
Caption: Troubleshooting logic for low yield in Step 1.
Part B: Troubleshooting the SNAr Reaction with Morpholine
The key to this step is achieving high selectivity for the mono-substituted product over the di-substituted byproduct. The two chlorine atoms are electronically equivalent, so control is kinetic.
Q3: I am observing a significant amount of the di-substituted (4,6-dimorpholino) byproduct. How can I improve selectivity for the desired mono-chloro product?
This is a classic selectivity problem in SNAr chemistry. The mono-substituted product is still activated towards a second substitution. To favor the desired product, you must carefully control the reaction conditions.
-
Morpholine Stoichiometry: This is the most critical factor. Use no more than 1.0 equivalent of morpholine relative to the 4,6-dichloro-5-pyrimidinecarbaldehyde. A slight sub-stoichiometric amount (e.g., 0.95 eq) may even be beneficial to ensure no excess nucleophile is present at the end of the reaction.
-
Low Temperature: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Higher temperatures will dramatically increase the rate of the second substitution, leading to more of the di-substituted byproduct.
-
Slow Addition: Add the morpholine dropwise to the solution of the dichloropyrimidine over a period of 30-60 minutes. This maintains a low instantaneous concentration of the nucleophile, favoring the initial reaction with the more abundant starting material over the second reaction with the newly formed product.
-
Presence of a Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be included (~1.1 equivalents) to neutralize the HCl generated during the reaction.[3] This prevents the protonation of morpholine, which would render it non-nucleophilic.
Diagram: Competing Reaction Pathways in SNAr Step
Caption: Kinetic control of mono- vs. di-substitution.
Table 2: Conditions to Maximize Mono-Substitution (SNAr) Selectivity
| Parameter | Recommended Condition | Rationale & Impact on Selectivity |
| Morpholine Stoichiometry | 0.95 - 1.0 equivalents. | CRITICAL. Prevents excess nucleophile from being available to react a second time. |
| Temperature | 0 °C to Room Temperature. | Lower temperature slows the rate of the second substitution (k2) more than the first (k1), increasing selectivity. |
| Addition Method | Slow, dropwise addition of morpholine. | Maintains a low concentration of morpholine, ensuring it preferentially reacts with the starting material. |
| Base | ~1.1 eq of a non-nucleophilic base (e.g., TEA, DIPEA). | Scavenges HCl byproduct without competing with the morpholine nucleophile.[3] |
Q4: What is the best method for purifying the final product and removing the di-substituted impurity?
The polarity difference between the mono- and di-substituted products is often sufficient for separation.
-
Crystallization: The final product, this compound, is typically a solid. Crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is often the most effective method for removing both unreacted starting material and the more soluble di-substituted byproduct.
-
Silica Gel Chromatography: If crystallization is ineffective, column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution. The less polar starting material will elute first, followed by the desired mono-substituted product, and finally the more polar di-substituted byproduct.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde
(Adapted from BenchChem Technical Guides)[1]
-
To a three-neck flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 3.2 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 10 mL) to the DMF dropwise, maintaining the internal temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 1 hour to allow for the complete formation of the Vilsmeier reagent.
-
In one portion, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) to the cold mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The mixture will be a heterogeneous slurry.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water (approx. 300 mL).
-
CAREFULLY AND SLOWLY , pour the reaction mixture into the ice water with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (6 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous NaHCO₃ solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a yellow solid. The reported yield for this small-scale procedure is high (up to 95%).[1]
Protocol 2: Synthesis of this compound
-
Dissolve 4,6-dichloro-5-pyrimidinecarbaldehyde (1.0 g, 5.65 mmol) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (20 mL) in a round-bottom flask.
-
Add triethylamine (TEA, 0.87 mL, 6.22 mmol, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve morpholine (0.49 g, 5.65 mmol, 1.0 eq) in the same solvent (5 mL).
-
Add the morpholine solution to the cooled pyrimidine solution dropwise over 30 minutes using a syringe pump or dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield the final product.
References
-
Patil, S. B., & Devan, S. S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]
-
Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6682. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
Technical Support Center: Regioselectivity in Substituted Chloropyrimidine Reactions
From the Senior Application Scientist's Desk:
Welcome to the technical support center dedicated to navigating the complexities of regioselectivity in reactions of substituted chloropyrimidines. As a cornerstone motif in medicinal chemistry and materials science, the pyrimidine ring's functionalization is paramount. However, predicting and controlling the site of reaction on a multi-substituted chloropyrimidine core is a frequent and significant challenge. This guide is structured to move from foundational principles to advanced troubleshooting, providing not just protocols, but the underlying mechanistic reasoning to empower your experimental design.
Part 1: Frequently Asked Questions - The Fundamentals of Regioselectivity
This section addresses the baseline principles governing reactivity on the chloropyrimidine scaffold.
Q1: Why do nucleophilic aromatic substitution (SNAr) reactions on unsubstituted 2,4-dichloropyrimidine typically favor the C4 position?
A1: The preference for nucleophilic attack at the C4 position is a well-established observation rooted in the electronic structure of the pyrimidine ring.[1] The primary reasons are:
-
Stabilization of the Meisenheimer Intermediate: In an SNAr reaction, the nucleophile attacks the carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. When attack occurs at C4, the negative charge can be delocalized onto the para nitrogen (N1). This is a highly stabilizing resonance structure. Attack at C2 (ortho to both nitrogens) leads to delocalization onto the adjacent N1 and N3 atoms, which is generally less stabilizing and can involve repulsion between the incoming nucleophile and the nitrogen lone pairs.[2]
-
Frontier Molecular Orbital (FMO) Theory: Computational analyses, such as those examining the Lowest Unoccupied Molecular Orbital (LUMO), show that for an unsubstituted 2,4-dichloropyrimidine, the LUMO lobe is significantly larger at the C4 and C6 positions compared to C2.[3] Since the SNAr reaction is an interaction between the nucleophile's HOMO and the electrophile's LUMO, the reaction preferentially occurs at the site with the largest LUMO coefficient, which is C4.[2]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Stability and degradation of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
Welcome to the technical support center for 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a substituted pyrimidine derivative. Such compounds are significant building blocks in medicinal chemistry and drug discovery due to the versatile reactivity of the pyrimidine core. The chloro substituent at the 4-position is a key reactive site for nucleophilic substitution, while the aldehyde group at the 5-position allows for a variety of chemical transformations, including the formation of Schiff bases and reductive amination products. The morpholino group at the 6-position influences the electronic properties and solubility of the molecule.
The stability of this compound is critical for reliable experimental outcomes and the synthesis of pure final products. Degradation can lead to the formation of impurities that may complicate analysis, reduce yield, and potentially introduce unwanted biological activity. This guide will help you understand the potential stability issues and provide you with the tools to mitigate them.
Troubleshooting Guide: Investigating Degradation
Encountering unexpected results, such as low yields, additional spots on a TLC plate, or extra peaks in your analytical chromatogram, may indicate degradation of your this compound. This troubleshooting workflow will guide you in identifying the potential cause.
Caption: Troubleshooting workflow for identifying degradation of this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this exact molecule is not extensively published, based on related pyrimidine derivatives, it is recommended to store this compound in a cool, dark, and dry place.[1] For long-term storage, refrigeration at 2-8°C is advisable.[2][3] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen, as some related compounds are air-sensitive.
Q2: I've noticed the solid material has changed color over time. What could be the cause?
A2: A change in color, such as yellowing or darkening, is a common indicator of degradation. This could be due to slow oxidation of the aldehyde or other sensitive functional groups, or photodegradation if the compound has been exposed to light. It is recommended to use fresh material or re-purify the compound if a color change is observed.
Stability in Solution
Q3: How stable is this compound in common organic solvents?
A3: In aprotic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate, the compound is expected to be relatively stable for short-term use in reactions.[4] However, in protic solvents, especially those containing nucleophiles (e.g., methanol, ethanol), there is a risk of nucleophilic substitution of the chlorine atom over time. The stability in any solvent should be experimentally verified if the solution is to be stored for an extended period.
Q4: What is the expected stability of this compound in aqueous solutions or under acidic/basic conditions?
A4: The stability in aqueous solutions is expected to be pH-dependent.
-
Acidic Conditions: Protonation of the pyrimidine ring nitrogens can increase the electrophilicity of the carbon bearing the chlorine atom, potentially accelerating hydrolysis or other nucleophilic attacks.[5]
-
Basic Conditions: Strong basic conditions can lead to hydrolysis of the chloro group, replacing it with a hydroxyl group to form the corresponding 4-hydroxypyrimidine derivative.[6][7] The aldehyde group may also be susceptible to base-catalyzed reactions.
It is crucial to perform stability studies at the intended pH of your experiment if the compound will be in an aqueous environment for a prolonged time.
Potential Degradation Pathways
Q5: What are the most likely degradation pathways for this molecule?
A5: Based on the functional groups present, the following are the most probable degradation pathways:
-
Hydrolysis of the C-Cl Bond: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution by water or other nucleophiles, leading to the formation of 4-hydroxy-6-morpholino-5-pyrimidinecarbaldehyde. This is a common degradation pathway for chloropyrimidines.[7]
-
Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to air (oxygen) over time, forming 4-chloro-6-morpholino-5-pyrimidinecarboxylic acid.
-
Photodegradation: Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light, which can lead to complex decomposition products.[8]
Caption: Potential degradation pathways for this compound.
Data Summary
The following table summarizes the potential impact of various environmental factors on the stability of this compound, based on the known chemistry of related compounds.
| Factor | Potential Effect | Likely Degradation Products | Mitigation Strategy |
| pH | Decreased stability in both acidic and basic aqueous solutions. | 4-Hydroxypyrimidine derivative | Maintain neutral pH; use aprotic solvents when possible. |
| Temperature | Accelerated degradation at elevated temperatures.[9][10] | Increased rate of all degradation pathways. | Store at recommended low temperatures; avoid excessive heating in reactions. |
| Light | Potential for photodegradation, especially with UV exposure.[8] | Complex mixture of byproducts. | Store in amber vials or protect from light. |
| Air (Oxygen) | Oxidation of the aldehyde group. | Carboxylic acid derivative. | Store under an inert atmosphere. |
| Moisture | Hydrolysis of the chloro group. | 4-Hydroxypyrimidine derivative. | Store in a desiccator; use dry solvents. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.[11][12]
Objective: To quantify the remaining percentage of the parent compound and detect the formation of degradation products over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or other appropriate buffer components
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., ACN) to make a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test medium (e.g., buffer at a specific pH, solvent, or solvent/water mixture) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare separate test solutions for each condition to be evaluated (e.g., pH 4, pH 7, pH 9, exposure to light, elevated temperature).
-
-
Time Zero (T=0) Analysis: Immediately after preparation, inject a sample of each test solution into the HPLC system to obtain the initial peak area of the parent compound.
-
Incubation: Store the test solutions under their respective conditions.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
HPLC Method Example (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of the compound (e.g., 254 nm or λmax).
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Objective: To intentionally degrade the compound under harsh conditions to generate and identify potential degradation products.
Procedure:
-
Prepare Solutions: Prepare solutions of the compound (e.g., 0.1 mg/mL) in:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% Hydrogen Peroxide (Oxidative condition)
-
Water (Neutral/Hydrolytic condition)
-
-
Thermal Stress: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Also, store a solid sample at the same temperature.
-
Photolytic Stress: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a suitable method, such as LC-MS, to identify the masses of the degradation products.
References
-
PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]
- Yasmin, A., et al. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Pesticide Biochemistry and Physiology, 172, 104750.
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ACS Omega. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Retrieved from [Link]
- Chen, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PLoS ONE, 9(9), e107412.
- Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 118, 441-447.
- van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431-438.
- He, J., et al. (2022). Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside. Scientific Reports, 12(1), 2739.
- Barbatti, M., et al. (2018). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 23(10), 2445.
- Google Patents. (1987). US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine....
- Zhang, J., et al. (2017). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Applied and Environmental Microbiology, 83(14), e00620-17.
-
PubChem. (n.d.). 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. Retrieved from [Link]
- Zarei, M., & Ghasemikhah, P. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
- Zhang, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium.
- Mirowska-Guzel, D., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 84.
- Zhang, Y., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(8), 1845-1855.
- Cvetkovikj, I., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(19), 6204.
- Zrenner, E., et al. (2009). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The New Phytologist, 183(1), 118-132.
- Pontiki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Maciejewska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(19), 10853.
Sources
- 1. 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde | 147118-37-4 | TCI AMERICA [tcichemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine which was produced from the corresponding 5,6-dichloro-2,4-di(trihalomethyl)-pyrimidine and a process for producing 2,4-dihydroxypyrimidine derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
Handling and storage recommendations for 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
Technical Support Center: 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
This guide provides comprehensive handling, storage, and troubleshooting recommendations for this compound. As a multifunctional heterocyclic compound, its integrity is paramount for reproducible experimental outcomes. The recommendations herein are synthesized from the known chemical properties of its constituent functional groups—a chlorinated pyrimidine, a morpholine moiety, and an aldehyde—to ensure scientific rigor and user safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and the necessary personal protective equipment (PPE)?
A1: While specific toxicological data for this compound is not extensively documented, its chemical structure necessitates a cautious approach.[1][2] The primary hazards can be inferred from its functional groups:
-
Chlorinated Heterocycle: Chlorinated aromatic and heterocyclic compounds can possess significant biological activity and potential toxicity.[3][4] They should be handled as potentially hazardous substances.
-
Morpholine Moiety: Morpholine itself is a hazardous substance that can cause severe skin burns and eye damage.[5] Derivatives should be handled with care.
-
Aldehyde Group: Aldehydes can be irritants and sensitizers.
Expert Recommendation: Treat this compound as a hazardous substance of unknown toxicity. The following minimum PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]
-
Lab Coat: A standard laboratory coat must be worn and kept buttoned.
-
Work Environment: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation.[7][8]
Q2: What are the optimal long-term and short-term storage conditions for this compound?
A2: The stability of this compound is critically influenced by its aldehyde and chlorinated pyrimidine functionalities, which are susceptible to degradation. Aldehydes are prone to oxidation by air and can polymerize, while chlorinated heterocycles can be sensitive to moisture and light.[7][9]
Causality: Low temperature slows down the rate of potential degradation reactions (oxidation, hydrolysis, polymerization). An inert atmosphere prevents oxidation of the aldehyde group to a non-reactive carboxylic acid. Protection from light prevents photolytic decomposition. A dry environment is crucial as moisture can lead to hydrolysis of the chloro-substituent on the pyrimidine ring.
| Parameter | Long-Term Storage (> 1 month) | Short-Term Storage (< 1 month) | Rationale |
| Temperature | -20°C is strongly recommended. | 2-8°C is acceptable. | Minimizes thermal degradation and oxidation.[7] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Tightly sealed container is sufficient. | Prevents air oxidation of the aldehyde group.[9] |
| Light | Protect from light (use amber vial or store in dark). | Protect from light. | Prevents photolytic degradation.[7] |
| Moisture | Store in a desiccated environment. | Keep container tightly sealed.[1][10] | Prevents hydrolysis of the chloro-substituent. |
Q3: How should I prepare stock solutions? Are solutions stable?
A3: Stock solutions should be prepared fresh whenever possible to ensure the highest compound integrity. If storage is necessary, it must be done with precautions to minimize degradation.
Expert Protocol for Solution Preparation:
-
Pre-Equilibration: Allow the sealed container of the compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Choice: Use only anhydrous, research-grade solvents (e.g., DMSO, DMF, Dioxane). The morpholine group generally imparts good solubility in polar aprotic solvents.[5]
-
Inert Atmosphere Handling: If your experiment is sensitive to even minor impurities, dissolving the compound and performing aliquoting should be done under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[11][12]
-
Sonication: If the compound dissolves slowly, brief sonication in a water bath can be used to aid dissolution. Avoid excessive heating.
-
Storage of Solutions: For short-term storage (1-2 weeks), aliquot the solution into small-volume vials, purge with inert gas, seal tightly, and store at -20°C or, preferably, -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent or show a loss of compound activity over time.
This is a common issue stemming from compound degradation. The aldehyde functional group is the most likely culprit, as it can readily oxidize to the corresponding carboxylic acid, rendering the molecule inactive for reactions that depend on the aldehyde.[9]
Below is a logical workflow to diagnose and resolve issues related to the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
-
Verify Storage: Immediately check your storage conditions against the recommendations in the table above.
-
Quality Control: If degradation is suspected, perform an analytical check. An LC-MS analysis is ideal. The appearance of a new peak with a mass increase of +16 amu (Oxygen atom) relative to the parent compound is a strong indicator of oxidation from aldehyde to carboxylic acid.
-
Implement Best Practices: Discard suspect material. When using a new batch, strictly adhere to the handling protocols: prepare solutions fresh, use anhydrous solvents, and store aliquots under inert gas at -80°C.
Issue 2: The compound is difficult to dissolve.
A2: While the morpholine moiety typically enhances solubility, issues can still arise.
-
Solvent Choice: Ensure you are using a suitable anhydrous polar aprotic solvent like DMSO or DMF.
-
Physical Form: The compound may be highly crystalline. Use a vortex mixer or brief sonication to break up solid aggregates and increase the surface area for dissolution.
-
Purity: If the compound has degraded or polymerized, the resulting impurities may be less soluble. Re-evaluate the quality of your stock material via analytical methods if solubility issues persist.
Issue 3: I observe unexpected side reactions or color changes in my experiment.
A3: This can be due to the reactivity of the compound's functional groups.
-
pH Sensitivity: The morpholine group is basic.[13] In acidic conditions, it can be protonated, which may alter the compound's properties and reactivity. Pyrimidine rings can also exhibit acid instability.[14] Ensure your reaction buffers are compatible and within a neutral to slightly basic pH range, unless the chemistry requires acidic conditions.
-
Nucleophilic Attack: The chlorine atom on the pyrimidine ring is a potential leaving group, susceptible to substitution by strong nucleophiles in your reaction mixture. Review your experimental components for potent nucleophiles that could displace the chlorine.
-
Reaction with Amines: The aldehyde can react with primary or secondary amines in your buffer (e.g., Tris buffer) to form transient imines, which could interfere with your experiment. Consider using a non-reactive buffer like HEPES or PBS if this is a concern.
References
-
Plewa, M. J., & Wagner, E. D. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. PubMed. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Morpholine: Chemical Properties and Safety Considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
el-Kattan, Y., & Secrist, J. A. (1993). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 36(21), 3206–3214. Retrieved from [Link]
-
Lin, S., & Carlson, R. M. (1984). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Environmental Science & Technology, 18(10), 743–748. Retrieved from [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 11(8), 693. Retrieved from [Link]
-
Greenlee, W. F., Dold, K. M., & Irons, G. D. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Jordan, R. F. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Ilaš, J., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(19), 2944–2953. Retrieved from [Link]
-
ResearchGate. (2023). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]
Sources
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. angenechemical.com [angenechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. redox.com [redox.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Morpholine - Wikipedia [en.wikipedia.org]
- 14. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of Pyrimidinecarbaldehydes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidinecarbaldehydes. This guide is designed to provide expert insights and practical troubleshooting for the common side reactions associated with the formyl group on the pyrimidine scaffold. The electron-deficient nature of the pyrimidine ring imparts unique reactivity to the attached formyl group, which can lead to unexpected and often undesired outcomes in various synthetic transformations. This resource is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Over-oxidation and Disproportionation Reactions
Question 1: I am attempting to perform a reaction on another part of my molecule, but I'm observing the formation of the corresponding pyrimidine carboxylic acid. What is happening and how can I prevent it?
Answer: The formyl group on a pyrimidine ring is susceptible to oxidation, especially if your reaction conditions are not strictly controlled or if you are using reagents with oxidative potential. The pyrimidine ring, being electron-withdrawing, can facilitate this oxidation.
Common Causes:
-
Air Oxidation: Prolonged reaction times, especially at elevated temperatures in the presence of a base, can lead to air oxidation.
-
Oxidizing Reagents: Use of certain reagents, even if not intended as oxidants for the formyl group, can lead to its conversion to a carboxylic acid. This can include some grades of solvents or reagents with peroxidic impurities.
-
Incompatible Reaction Conditions: Some reaction conditions, particularly those involving metal catalysts, can promote oxidation as a side reaction.
Troubleshooting and Mitigation Strategies:
-
Inert Atmosphere: For sensitive substrates, conduct your reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Reagent Purity: Ensure the purity of your reagents and solvents. If peroxide contamination is suspected, purify the solvent before use.
-
Protecting Groups: If the formyl group is not involved in the desired transformation, consider protecting it as an acetal or dithiane. These are generally stable to a wide range of reaction conditions and can be deprotected later.[1][2][3][4]
Question 2: I am running a reaction under strongly basic conditions and observing the formation of both a pyrimidine methanol and a pyrimidine carboxylic acid. Is this a Cannizzaro reaction? How can I avoid it?
Answer: Yes, this is a classic Cannizzaro disproportionation reaction.[1][5][6][7][8] Pyrimidinecarbaldehydes, which lack α-hydrogens, are susceptible to this base-induced redox reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid.[1][5][7]
Conditions Favoring the Cannizzaro Reaction:
-
Strong Base: The reaction is typically promoted by concentrated strong bases like sodium or potassium hydroxide.
-
Absence of α-Hydrogens: Pyrimidinecarbaldehydes inherently lack α-hydrogens, making them suitable substrates.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of the Cannizzaro reaction.
Troubleshooting and Avoidance:
-
Modify Reaction pH: If your desired reaction can proceed under milder conditions, avoid using strong bases. Consider weaker bases like carbonates or organic amines.
-
Protect the Formyl Group: As mentioned previously, protecting the aldehyde as an acetal or dithiane will prevent it from undergoing the Cannizzaro reaction.
-
Crossed Cannizzaro Reaction: If a reduction of the formyl group is desired, a "crossed" Cannizzaro reaction can be employed using a sacrificial aldehyde like formaldehyde as the reductant in the presence of a strong base. This will preferentially reduce the more valuable pyrimidinecarbaldehyde to the alcohol while oxidizing formaldehyde.[8]
| Side Reaction | Key Conditions | Primary Byproducts | Mitigation Strategy |
| Oxidation | Air exposure, oxidizing impurities, certain metal catalysts | Pyrimidine carboxylic acid | Inert atmosphere, degassed solvents, protecting groups |
| Cannizzaro Reaction | Strong base (e.g., NaOH, KOH), elevated temperature | Pyrimidine methanol and pyrimidine carboxylic acid | Use weaker base, lower temperature, protecting groups |
Section 2: Carbon-Carbon Bond Forming Reactions
Question 3: My Wittig reaction with a pyrimidinecarbaldehyde is giving low yields and a mixture of E/Z isomers. How can I improve this?
Answer: The Wittig reaction is a powerful tool for olefination, but its success with heteroaromatic aldehydes like pyrimidinecarbaldehydes can be influenced by the electronic nature of the substrate and the stability of the ylide.[2][9][10][11][12]
Common Issues and Solutions:
-
Low Reactivity: The electron-deficient nature of the pyrimidine ring can sometimes deactivate the aldehyde towards nucleophilic attack by the ylide.
-
Troubleshooting: Consider using a more reactive, unstabilized ylide if your synthetic plan allows. Alternatively, using a salt-free ylide preparation method can enhance reactivity.
-
-
Stereoselectivity: The E/Z selectivity of the Wittig reaction is highly dependent on the ylide used.[9][10]
-
Stabilized Ylides (e.g., those with adjacent ester or ketone groups): These are less reactive and generally give the (E)-alkene as the major product.
-
Unstabilized Ylides (e.g., alkyl-substituted): These are more reactive and typically favor the (Z)-alkene.
-
Troubleshooting: To improve selectivity, ensure your reaction conditions are optimized. For (Z)-alkenes, running the reaction at low temperatures in the absence of lithium salts can be beneficial. For (E)-alkenes with unstabilized ylides, the Schlosser modification can be employed.[9]
-
-
Side Reactions:
-
Betaine Stabilization: The presence of lithium salts can stabilize the betaine intermediate, potentially leading to side reactions. Using sodium or potassium bases to generate the ylide can circumvent this.[9]
-
Purification Difficulties: The triphenylphosphine oxide byproduct can be challenging to remove.
-
Troubleshooting: Purification can often be achieved by careful column chromatography or by precipitating the triphenylphosphine oxide from a non-polar solvent.
-
-
Workflow for Troubleshooting a Wittig Reaction
Caption: Troubleshooting logic for Wittig reactions involving pyrimidinecarbaldehydes.
Question 4: I am performing a Knoevenagel condensation with a pyrimidinecarbaldehyde and an active methylene compound, but the reaction is sluggish and the yield is low. What can I do?
Answer: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds, but its efficiency can be affected by the choice of catalyst, solvent, and the removal of the water byproduct.[3][4][13]
Common Pitfalls and Solutions:
-
Inappropriate Catalyst: The use of a base that is too strong can lead to self-condensation of the aldehyde or other side reactions.
-
Troubleshooting: A weak base like piperidine, pyridine, or ammonium acetate is typically used.[4] The optimal catalyst often depends on the specific substrates.
-
-
Reversible Reaction: The condensation produces water, which can lead to a reversible reaction, thus lowering the yield.
-
Troubleshooting: Employ methods for water removal. A Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a classic approach. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate.
-
Troubleshooting: While polar aprotic solvents like DMF or acetonitrile can be effective, sometimes a mixture of water and ethanol can promote the reaction, offering a greener alternative.[5]
-
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a round-bottom flask, add the pyrimidinecarbaldehyde (1.0 eq.), malononitrile (1.0-1.2 eq.), and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak base (e.g., piperidine, ~0.1 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Section 3: Reductive Amination
Question 5: My reductive amination of a pyrimidinecarbaldehyde is giving a complex mixture of products, and the desired amine is in low yield. What are the likely side reactions?
Answer: Reductive amination is a go-to method for amine synthesis, but with pyrimidinecarbaldehydes, several side reactions can compete with the desired pathway, especially if the reaction is not carefully controlled.
Potential Side Reactions and Troubleshooting:
-
Reduction of the Starting Aldehyde: The reducing agent can reduce the pyrimidinecarbaldehyde to the corresponding alcohol before it has a chance to form the imine.
-
Over-alkylation: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.
-
Troubleshooting: Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine. A stepwise procedure (imine formation followed by reduction) can also minimize this.
-
-
Sluggish Imine Formation: The equilibrium may not favor the imine, leading to low conversion.
-
Troubleshooting: Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[14] The removal of water using molecular sieves can also drive the equilibrium towards the imine.
-
-
Substrate Instability: Some substituted pyrimidinecarbaldehydes may be unstable under the reaction conditions, leading to decomposition or polymerization.
-
Troubleshooting: Perform the reaction at lower temperatures and for shorter durations if possible. Ensure the starting material is pure.
-
Logical Flow for Reductive Amination Troubleshooting
Caption: A systematic approach to troubleshooting reductive amination of pyrimidinecarbaldehydes.
Section 4: Protecting Group Strategies
Question 6: I need to perform a series of reactions on my pyrimidine derivative without affecting the formyl group. What are the best protecting group strategies?
Answer: Protecting the formyl group is a crucial strategy in multi-step synthesis to prevent its participation in unwanted side reactions.[17][18][19] The choice of protecting group depends on the stability required for subsequent steps and the conditions for its eventual removal.
Common Protecting Groups for Aldehydes:
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Dimethyl or Diethyl Acetal | R'OH (e.g., MeOH, EtOH), acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, TFA) | Stable to bases, nucleophiles, and reducing agents. |
| 1,3-Dioxolane (Ethylene Glycol Acetal) | Ethylene glycol, acid catalyst, water removal | Aqueous acid | Generally more stable to hydrolysis than acyclic acetals. |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Mercury(II) salts, oxidative conditions (e.g., NBS) | Very stable to acidic and basic conditions, and most nucleophiles and reducing agents. |
Key Considerations:
-
Orthogonality: In a complex synthesis, choose protecting groups that can be removed under conditions that do not affect other protecting groups in the molecule.[17]
-
Stability: Ensure the chosen protecting group is stable to all the reaction conditions it will be subjected to.
-
Yields: Both the protection and deprotection steps should proceed in high yield to maintain the overall efficiency of the synthetic route.
By understanding the inherent reactivity of the formyl group on the pyrimidine ring and anticipating potential side reactions, you can design more robust synthetic strategies and efficiently troubleshoot unexpected outcomes. This guide serves as a starting point for navigating these challenges, and we encourage you to consult the primary literature for more specific examples relevant to your particular system.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
ResearchGate. (2014). Can anyone troubleshoot my procedure for protein modification using a reductive amination method? ResearchGate. Retrieved from [Link]
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. Reddit. Retrieved from [Link]
-
Reddit. (2023). Question about reductive amination reaction procedure. Reddit. Retrieved from [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. Reddit. Retrieved from [Link]
-
A to Z Chemistry. (2020). Cannizzaro reaction. A to Z Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S. Retrieved from [Link]
-
Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science. Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Knoevenagel condensation reactions between various aldehyde.... ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation synthesis using aromatic aldehyde derivatives,.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Retrieved from [Link]
-
PubMed. (1993). Multistep Deprotection for Peptide Chemistry. PubMed. Retrieved from [Link]
-
ResearchGate. (2017). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS TO PREPARE 4.6 - DIHYDROXYPYRIMIDINE USABLE AS AN INTERMEDIARY IN THE AGRO-CHEMICAL INDUSTRY. Google Patents.
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. Cannizzaro Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. jocpr.com [jocpr.com]
- 18. Multistep deprotection for peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Vilsmeier-Haack Formylation of Morpholinopyrimidines
Welcome to the technical support center for the Vilsmeier-Haack formylation of morpholinopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we will dissect common challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you to achieve optimal results in your experiments.
Introduction: The Synthetic Utility and Inherent Challenges
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the introduction of a formyl group onto electron-rich aromatic and heteroaromatic compounds.[1][2] For medicinal chemists, the 4-morpholinopyrimidine scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. The formylation of this ring system, typically at the C5 position, provides a crucial synthetic handle for further molecular elaboration.
However, the inherent electronic nature of the pyrimidine ring presents a unique set of challenges. The two nitrogen atoms within the pyrimidine ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[3][4] While the morpholino substituent at the C4 position is an electron-donating group that activates the ring, the overall reactivity can be modest, leading to a host of potential issues.[5][6] This guide will address these challenges head-on, providing you with the insights needed to overcome them.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental observations. Identify the problem you are encountering to find potential causes and actionable solutions.
Problem 1: Low or No Product Yield
This is the most frequently encountered issue. Several factors can contribute to a sluggish or failed reaction.
| Potential Cause | Recommended Solution(s) |
| 1. Insufficient Ring Activation: The pyrimidine ring, even with the morpholino group, may not be sufficiently electron-rich to react with the Vilsmeier reagent, which is a relatively weak electrophile.[7] | a. Increase Reaction Temperature: Gradually increase the reaction temperature. While many Vilsmeier-Haack reactions are run at 0°C to room temperature, less reactive substrates may require heating, sometimes up to 80°C or higher.[8][9] Monitor the reaction by TLC or LC-MS to track the consumption of starting material. b. Increase Reagent Stoichiometry: Increase the equivalents of the Vilsmeier reagent (both POCl₃ and DMF) relative to the morpholinopyrimidine substrate. A common starting point is 1.5 equivalents, but for challenging substrates, this can be increased.[9] |
| 2. Degraded Reagents: Phosphorus oxychloride (POCl₃) is sensitive to moisture, and N,N-dimethylformamide (DMF) can degrade to dimethylamine.[9] | a. Use Fresh or Purified Reagents: Always use freshly opened bottles of POCl₃ and anhydrous DMF. If there is any doubt about the quality of the reagents, distill them prior to use. |
| 3. Inefficient Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and must be carefully controlled. | a. Controlled Reagent Addition: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to a cooled solution of DMF (0-5°C) with vigorous stirring.[9][10] This ensures the complete formation of the active electrophile, the chloroiminium ion.[11][12] |
Problem 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS trace can be perplexing.
| Potential Cause | Recommended Solution(s) |
| 1. Side Reactions on the Morpholino Group: While less common, the Vilsmeier reagent could potentially react with the morpholine nitrogen under harsh conditions. | a. Optimize Reaction Temperature: Avoid excessive heating, as this can promote side reactions. Determine the minimum temperature required for the desired formylation to proceed. |
| 2. N-Formylation: In some cases with amino-substituted pyrimidines, formylation can occur on an exocyclic nitrogen atom instead of the pyrimidine ring.[13] | a. Confirm Product Structure: Thoroughly characterize all products using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the site of formylation. |
| 3. Chlorination of the Pyrimidine Ring: A significant side reaction, particularly with hydroxyl-substituted pyrimidines like uracils, is the chlorination of the ring by POCl₃.[2][13] While less expected with a morpholino substituent, it remains a possibility under forcing conditions. | a. Control POCl₃ Equivalents: Use the minimum number of equivalents of POCl₃ required to drive the formylation to completion. An excessive amount can increase the likelihood of chlorination. |
Problem 3: Difficult Workup and Product Isolation
The workup of a Vilsmeier-Haack reaction is critical for obtaining a pure product.
| Potential Cause | Recommended Solution(s) |
| 1. Incomplete Hydrolysis of the Iminium Intermediate: The reaction proceeds through an iminium salt intermediate, which must be hydrolyzed to the aldehyde during the workup.[14][15] | a. Careful Quenching Procedure: The standard procedure is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred mixture of crushed ice.[16] This both hydrolyzes the iminium salt and controls the exothermic reaction of excess POCl₃ with water.[16] b. pH Adjustment: After quenching, the acidic solution must be carefully neutralized with a base such as sodium bicarbonate, sodium carbonate, or sodium hydroxide to facilitate the extraction of the aldehyde product.[16] Monitor the pH to avoid making the solution too basic, which could degrade the product. |
| 2. Emulsion Formation: The presence of DMF and phosphorus-containing byproducts can lead to the formation of stable emulsions during aqueous extraction. | a. Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions. b. Filtration: If an emulsion persists, filtering the mixture through a pad of Celite can sometimes be effective. |
Experimental Protocols
Standard Protocol for Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with constant, vigorous stirring, ensuring the temperature remains below 5°C.[10]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[9]
-
Reaction: To this pre-formed reagent, add the morpholinopyrimidine substrate (1.0 equivalent), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to stir at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice.[16]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing the Process
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the morpholinopyrimidine ring.
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Workflow
When faced with a challenging reaction, a logical workflow can help to systematically address the issue.
Caption: A decision tree for troubleshooting common Vilsmeier-Haack issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction preferred for formylating electron-rich heterocycles?
The Vilsmeier reagent is a relatively mild electrophile compared to those used in other formylation reactions like the Gattermann or Friedel-Crafts reactions.[7][11] This makes it highly selective for electron-rich systems and tolerant of many functional groups, which is a significant advantage in the synthesis of complex molecules.[17]
Q2: Can I use other amides besides DMF?
Yes, other N,N-disubstituted formamides can be used, which will result in the formation of different aldehydes. However, DMF is the most common due to its reactivity and commercial availability.[18]
Q3: What is the purpose of POCl₃? Can other reagents be used?
POCl₃ acts as a dehydrating and activating agent, reacting with DMF to form the electrophilic Vilsmeier reagent.[8][16] Other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used, but POCl₃ is the most frequently employed.[8]
Q4: My starting material is a salt (e.g., hydrochloride). Will this affect the reaction?
Yes, if your morpholinopyrimidine is a salt, the basicity of the ring nitrogens will be neutralized, which can impact reactivity. It is advisable to free-base the starting material before subjecting it to the Vilsmeier-Haack conditions.
Q5: How can I be sure that formylation has occurred at the C5 position?
The C5 position is the most electron-rich carbon on the pyrimidine ring when activated by an electron-donating group at C4, making it the most likely site for electrophilic attack.[5] Definitive proof of regiochemistry should be obtained through 1D and 2D NMR experiments, such as ¹H-¹³C HSQC and HMBC, which can establish connectivity within the molecule.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chem-Station Int. Ed. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available from: [Link]
-
Pyrimidines. Available from: [Link]
-
ResearchGate. Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Available from: [Link]
-
ResearchGate. Formylation of 6Aminouracil with Vilsmeier Reagent. Available from: [Link]
-
Wikipedia. Vilsmeier reagent. Available from: [Link]
-
ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated... Available from: [Link]
-
National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
YouTube. Vilsmeier-Haack Reaction. Available from: [Link]
-
SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]
- Google Patents. Method for preparing vilsmeier reagent.
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Available from: [Link]
-
ResearchGate. Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Available from: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available from: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available from: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
-
PubMed. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Available from: [Link]
-
Reddit. Vilsmeier Haack Reaction. Available from: [Link]
-
Cambridge Open Engage. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 18. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro and 2-Chloro Pyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, chloropyrimidines serve as pivotal building blocks for the synthesis of a vast array of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals.[1][2] The regiochemistry of these molecules, specifically the placement of the chlorine atom at the 2- or 4-position, profoundly influences their reactivity towards nucleophiles. This guide provides an in-depth, objective comparison of the reactivity of 4-chloropyrimidine and 2-chloropyrimidine, grounded in mechanistic principles and supported by experimental evidence. Understanding these differences is paramount for rational synthetic design and the efficient construction of complex molecular architectures.
Theoretical Underpinnings of Reactivity
The reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions is predominantly governed by the electron-deficient nature of the pyrimidine ring.[3] The two nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which polarize the C-Cl bond and render the carbon atom susceptible to nucleophilic attack.[4][5] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
The relative reactivity of 4-chloro versus 2-chloro pyrimidine can be rationalized by examining the stability of their respective Meisenheimer intermediates.
For 4-Chloropyrimidine: Nucleophilic attack at the C-4 position leads to a Meisenheimer complex where the negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction.
For 2-Chloropyrimidine: When the nucleophile attacks the C-2 position, the resulting negative charge in the Meisenheimer intermediate is also delocalized onto the ring nitrogens. However, the delocalization pattern is different.
Generally, in nucleophilic aromatic substitution reactions, the order of reactivity for chloropyrimidines is C4(6) > C2 > C5.[8] This indicates that the 4-position is more susceptible to nucleophilic attack than the 2-position. This heightened reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the 4-position. Frontier molecular orbital (FMO) theory also supports this observation, with the Lowest Unoccupied Molecular Orbital (LUMO) having a larger coefficient on the C4 carbon compared to the C2 carbon, indicating a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the nucleophile at the C4 position.[9]
Visualizing the Mechanism: SNAr of 4-Chloro vs. 2-Chloropyrimidine
Caption: Generalized SNAr mechanism for 4-chloro and 2-chloropyrimidine.
Comparative Reactivity: Experimental Insights
While a comprehensive set of kinetic data directly comparing the two isomers under identical conditions is sparse in the literature, the general consensus from synthetic practice and computational studies is that 4-chloropyrimidine is more reactive than 2-chloropyrimidine in SNAr reactions.[8][9] This difference in reactivity can be exploited for selective functionalization of dichlorinated pyrimidines. For instance, in 2,4-dichloropyrimidine, nucleophilic attack typically occurs preferentially at the more reactive 4-position.[10][11]
The following table summarizes the expected relative reactivity and provides general conditions for the amination of 4-chloro and 2-chloropyrimidine, a common transformation in drug discovery.
| Feature | 4-Chloropyrimidine | 2-Chloropyrimidine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Can often react under milder conditions (e.g., lower temperatures, shorter reaction times). | May require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields. |
| Nucleophile Strength | Reacts with a broader range of nucleophiles, including moderately strong ones. | Often requires a stronger nucleophile for efficient reaction. |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO, NMP) are commonly used to facilitate the reaction. | Similar solvent requirements, though higher boiling point solvents may be needed for less reactive nucleophiles. |
Experimental Protocol: A Comparative Study of Amination
This protocol provides a framework for a side-by-side comparison of the reactivity of 4-chloropyrimidine and 2-chloropyrimidine with a model amine nucleophile, benzylamine.
Caption: Workflow for a comparative reactivity study.
Step-by-Step Methodology:
-
Reaction Setup: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare the reaction mixtures as described in the workflow diagram. Flask A will contain 4-chloropyrimidine, and Flask B will contain 2-chloropyrimidine.
-
Reaction Conditions: Place both flasks in a preheated oil bath at the desired temperature (e.g., 80 °C) and commence stirring.
-
Monitoring: At specified time intervals, withdraw a small aliquot from each reaction mixture, quench with water, and extract with a small volume of ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of conversion of the starting material to the product.
-
Work-up: Once the reaction in the more reactive flask (expected to be Flask A) has reached completion, or after a predetermined maximum reaction time (e.g., 24 hours), cool both flasks to room temperature. Pour the reaction mixtures into water and extract with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic extracts for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the purified product for each reaction. The comparison of yields at different time points will provide a semi-quantitative measure of the relative reactivity.
Conclusion
The choice between 4-chloropyrimidine and 2-chloropyrimidine as a synthetic precursor has significant implications for reaction efficiency and selectivity. The enhanced reactivity of the 4-chloro isomer, due to the superior electronic stabilization of its Meisenheimer intermediate, makes it the preferred substrate for SNAr reactions when a choice is available. Conversely, the lower reactivity of the 2-chloro position can be strategically employed in molecules containing multiple reactive sites to achieve selective transformations. A thorough understanding of these fundamental principles of reactivity is indispensable for the modern medicinal chemist in the quest for novel and effective therapeutic agents.
References
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-134. Available at: [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]
-
Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Available at: [Link]
-
Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1977). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. Available at: [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class. Available at: [Link]
-
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. Available at: [Link]
-
Heterocyclic compound. Wikipedia. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. Springer. Available at: [Link]
-
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available at: [Link]
-
Heterocyclic Compounds. MSU chemistry. Available at: [Link]
-
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. Available at: [Link]
-
Heterocyclic compound. Britannica. Available at: [Link]
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers. Available at: [Link]
-
Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Wiley Online Library. Available at: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]
-
Um, I. H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step or Mechanism versus Ground-State Stabilization. The Journal of Organic Chemistry, 67(24), 8475-8480. Available at: [Link]
-
Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ribeiro da Silva, M. A., et al. (2005). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. The Journal of Physical Chemistry A, 109(24), 5444-5451. Available at: [Link]
-
RELATIVE RATES OF SUBSTITUTION REACTIONS. Harper College. Available at: [Link]
-
Mechanism of the formation of Meisenheimer complex Int-B and its... ResearchGate. Available at: [Link]
-
Chem 3404 Hammett Plot Example 3. YouTube. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Senior Application Scientist's Guide to Alternative Reagents for 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison of Key Synthetic Intermediates
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyrimidine scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its versatility and ability to form crucial interactions within the ATP-binding sites of kinases. A key intermediate that has garnered significant attention in the synthesis of these complex molecules is 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde . This guide provides a comprehensive comparison of this reagent with viable alternatives, offering experimental insights and strategic guidance for researchers in the field.
The Central Role of this compound
This compound is a trifunctional building block offering three key points for molecular elaboration: a reactive formyl group, a displaceable chloro substituent, and a morpholino moiety that often plays a role in modulating physicochemical properties and target engagement.
The aldehyde functionality serves as a versatile handle for constructing larger molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various pharmacophoric groups.[2] The morpholine ring, a common feature in many bioactive compounds, can influence solubility, metabolic stability, and binding interactions.[3]
Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach
The primary route to this compound and its analogues is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.
Caption: General workflow for the Vilsmeier-Haack formylation and chlorination of a pyrimidine precursor.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxy-6-morpholinopyrimidine
Objective: To synthesize this compound.
Materials:
-
4-Hydroxy-6-morpholinopyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3 equivalents) in an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add 4-hydroxy-6-morpholinopyrimidine (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Comparative Analysis of Alternative Reagents
While this compound is a valuable reagent, several alternatives can be considered depending on the specific synthetic strategy and desired final compound properties.
Alternative 1: 4,6-Dichloro-5-pyrimidinecarbaldehyde
This commercially available reagent offers two reactive chloro groups, providing opportunities for sequential or differential functionalization.
Advantages:
-
Symmetrical Reactivity: The two chlorine atoms are chemically equivalent, simplifying initial reactions where the same nucleophile is introduced at both positions.
-
Sequential Functionalization: Under controlled conditions, it is possible to achieve mono-substitution, followed by the introduction of a second, different nucleophile.[5]
Disadvantages:
-
Selectivity Challenges: Achieving selective mono-substitution can be challenging and often requires careful control of stoichiometry and reaction temperature, sometimes leading to mixtures of mono- and di-substituted products.
| Feature | This compound | 4,6-Dichloro-5-pyrimidinecarbaldehyde |
| Reactivity | Single reactive chlorine at C4. | Two reactive chlorines at C4 and C6. |
| Selectivity | Inherent selectivity for C4 substitution. | Requires controlled conditions for mono-substitution. |
| Synthetic Steps | Requires prior introduction of the morpholine group. | Commercially available, but requires subsequent introduction of all desired substituents. |
| Typical Yield (SNAr) | Generally high for the single substitution. | Variable for mono-substitution, often with di-substituted byproducts. |
Alternative 2: 4-Fluoro-6-morpholino-5-pyrimidinecarbaldehyde
The fluoro analogue of the primary reagent presents an interesting alternative, leveraging the unique properties of the fluorine atom as a leaving group in SNAr reactions.
Advantages:
-
Enhanced Reactivity: In many cases, fluoride is a better leaving group than chloride in SNAr reactions on electron-deficient heterocycles. This is due to the high electronegativity of fluorine, which increases the electrophilicity of the carbon atom it is attached to, accelerating the rate-determining nucleophilic attack.[6] This can lead to faster reactions and milder reaction conditions.
Disadvantages:
-
Availability and Cost: Fluorinated building blocks can be more expensive and less readily available than their chlorinated counterparts.
-
Potential for Lower Selectivity: The increased reactivity can sometimes lead to a decrease in selectivity, especially with highly reactive nucleophiles.
Caption: Factors influencing the higher reactivity of 4-fluoro-pyrimidines in SNAr reactions.
Bioisosteric Replacements for the Morpholine Moiety
The morpholine group, while often beneficial for solubility, can be a site of metabolic liability.[3] Bioisosteric replacement is a powerful strategy to mitigate this while retaining or improving biological activity.
Common Bioisosteres for Morpholine:
-
Thiomorpholine and Thiomorpholine-1,1-dioxide: Introduces a sulfur atom, which can alter electronic properties and metabolic stability. The oxidized form can act as a hydrogen bond acceptor.
-
Piperazine Derivatives: Offers a point for further substitution on the second nitrogen, allowing for modulation of basicity and the introduction of additional pharmacophoric elements.
-
Azabicycloalkanes: Rigidified structures that can improve binding affinity by reducing the entropic penalty of binding.
| Bioisostere | Key Features | Potential Impact |
| Thiomorpholine | Less polar than morpholine. | May improve lipophilicity; alters metabolic profile. |
| Thiomorpholine-1,1-dioxide | Polar; strong hydrogen bond acceptor. | Can enhance solubility and target interactions. |
| N-Methylpiperazine | Basic; provides a site for further functionalization. | Can introduce a positive charge at physiological pH, potentially improving solubility and forming ionic interactions. |
| 3-Oxa-8-azabicyclo[3.2.1]octane | Rigid, bicyclic structure. | Can improve potency and selectivity by locking the conformation.[7] |
The choice of bioisostere will depend on the specific structure-activity relationship (SAR) of the target kinase and the desired physicochemical properties of the final compound.
Strategic Considerations for Reagent Selection
The selection of the optimal pyrimidine-5-carbaldehyde derivative is a critical decision in the synthetic planning for a drug discovery campaign.
-
For initial library synthesis where broad diversification is key, 4,6-dichloro-5-pyrimidinecarbaldehyde can be a cost-effective starting point, allowing for the exploration of a wide range of substituents at both the C4 and C6 positions.
-
When a morpholino or related saturated heterocycle is a desired feature based on SAR, This compound provides a more direct route to the target compounds.
-
If milder reaction conditions or faster reaction times are desired for a particular SNAr step, the corresponding 4-fluoro analogue should be considered, provided the cost and availability are not prohibitive.
-
To address metabolic liabilities or to explore new binding interactions , synthesizing analogues with bioisosteric replacements for the morpholine group is a prudent strategy.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pyrimidine-based drug candidates. However, a thorough understanding of the available alternatives is crucial for any medicinal chemist. By considering the reactivity, selectivity, cost, and the potential for bioisosteric modification, researchers can make informed decisions to optimize their synthetic routes and ultimately accelerate the discovery of new therapeutic agents. This guide serves as a foundational resource for navigating these choices, grounded in the principles of modern synthetic and medicinal chemistry.
References
-
Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
- Di Marco, S., et al. (2023). DHP- and THP-substituted triazines as novel, brain-penetrant mTOR kinase inhibitors. European Journal of Medicinal Chemistry, 245, 114917.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine.
- BenchChem. (2025).
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467.
- ChemicalBook. (n.d.). This compound CAS#: 54503-94-5. ChemicalBook.
- MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(6), 1234.
- PubMed. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7021-7025.
- ACS Publications. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters, 24(45), 8354-8358.
- Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
- PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- PubMed Central. (2015). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 5(115), 95236-95259.
- BenchChem. (2025).
- PubMed. (2012). Comparative computational studies of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives as potential antinociceptive agents. Molecules, 17(1), 829-841.
- TCI Chemicals. (n.d.). 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxamide | 147118-37-4. TCI Chemicals.
- PubMed Central. (2020). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 63(15), 8346-8361.
- Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 1626-1689.
Sources
- 1. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. air.unimi.it [air.unimi.it]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in numerous FDA-approved drugs.[1][2] Its structural resemblance to the purine ring of ATP allows pyrimidine derivatives to function as competitive inhibitors in the hinge region of a wide array of protein kinases.[1][3] This guide focuses on a specific, highly adaptable starting material, 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde, and explores the efficacy of its derivatives, particularly in the context of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell growth and proliferation.[4][5]
The PI3K/Akt/mTOR Pathway: A Prime Target
The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a high-priority target for therapeutic intervention.[5][6] Aberrant activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, drives cell growth, survival, and proliferation.[7][8] Kinase inhibitors targeting key nodes of this pathway—PI3K, Akt, and mTOR—have shown significant promise in preclinical and clinical settings.[7] The morpholine moiety, a key feature of the derivatives discussed, is often incorporated into kinase inhibitors to enhance potency and improve pharmacokinetic properties.[4]
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-pyrimidine derivatives.
Comparative Efficacy of Pyrimidine-Based PI3K Inhibitors
A key advantage of the this compound scaffold is the synthetic versatility it offers, allowing for the development of potent and selective kinase inhibitors. One of the most well-characterized derivatives is ZSTK474, a pan-Class I PI3K inhibitor that has demonstrated robust antitumor activity in numerous preclinical models.[9][10]
Below is a comparative analysis of ZSTK474 against other notable PI3K inhibitors. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), highlights the potency of these compounds.
| Compound | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kδ (IC50 nM) | PI3Kγ (IC50 nM) | mTOR (Ki nM) | Reference |
| ZSTK474 | 5.0 | >1000 | 3.9 | 14.6 | >1000 | [11] |
| LY294002 | 1400 | 2900 | 700 | 7500 | 8000 | [9] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 19 | 58 | [7][12] |
| GDC-0980 | 5 | 27 | 7 | 14 | 17 | [6] |
Analysis:
-
ZSTK474 exhibits potent, low-nanomolar inhibition against PI3Kα and PI3Kδ isoforms.[11] Its selectivity profile shows significantly less activity against the PI3Kβ isoform and mTOR, positioning it as a potent, though not entirely isoform-specific, PI3K inhibitor.[11][13]
-
LY294002 , a first-generation PI3K inhibitor, serves as a useful benchmark but is significantly less potent than newer derivatives like ZSTK474 and GDC-0941.[9]
-
GDC-0941 (Pictilisib) and GDC-0980 represent other classes of potent PI3K inhibitors. GDC-0980, in particular, is a dual PI3K/mTOR inhibitor, showcasing a different therapeutic strategy of targeting multiple nodes in the same pathway.[6][7]
Experimental Validation: Protocols for Efficacy Assessment
To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. Here, we outline a standard workflow for assessing the efficacy of a novel pyrimidine-derived kinase inhibitor, from initial enzymatic assays to cell-based evaluation.
Figure 2: A generalized workflow for the synthesis and biological evaluation of kinase inhibitors.
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform.
Principle: This assay measures the amount of ATP consumed by the kinase during the phosphorylation of its substrate, PIP2. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα)
-
PIP2 (substrate)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well plate. Include a positive control (a known PI3K inhibitor like ZSTK474) and a negative control (DMSO vehicle).
-
Reaction Setup: To each well, add the kinase reaction buffer, recombinant PI3K enzyme, and the substrate (PIP2).
-
Initiate Reaction: Add the test compound or control to the appropriate wells and briefly incubate. Start the kinase reaction by adding a defined concentration of ATP.
-
Causality Note: The ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. This allows the enzymatic reaction to proceed within its linear range.
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This protocol assesses the effect of the inhibitor on the proliferation of cancer cell lines known to have an activated PI3K pathway (e.g., MCF-7, PC-3).
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A375 melanoma, SET-2 leukemia)[11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Clear 96-well cell culture plates
-
Spectrophotometer (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Self-Validation Note: During this incubation, monitor the color change in the control wells. The incubation should be stopped when the color is sufficiently developed but before the absorbance values plateau or saturate the detector.
-
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Derivatives of this compound, such as ZSTK474, represent a highly effective class of kinase inhibitors, particularly against the PI3K pathway.[9][11] Their potency, often in the low nanomolar range, combined with the synthetic tractability of the pyrimidine scaffold, makes them valuable tools for cancer research and promising candidates for further drug development.[1][3] The comparative data and detailed protocols provided in this guide offer a framework for researchers to objectively evaluate the efficacy of novel compounds and contribute to the development of next-generation targeted cancer therapies.
References
- Title: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.
- Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.
- Title: Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of Morpholine Derivatives as PI3K Inhibitors - Benchchem.
- Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - ResearchGate.
- Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC.
- Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC.
- Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate.
- Title: ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC.
- Title: PI3K inhibitors with pyrimidine scaffold - ResearchGate.
- Title: ZSTK474: An In-Depth Technical Guide to a Pan-Class I PI3K Inhibitor - Benchchem.
- Title: ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - ResearchGate.
- Title: ZSTK474 PI3K inhibitor - Selleck Chemicals.
- Title: Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC.
- Title: Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed.
- Title: The role of PI3K/AKT/mTOR signaling in regulating pyrimidine... - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
The 4-Morpholinopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
A Comparative Guide to Structure-Activity Relationships and Performance Against Key Cancer Targets
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 4-morpholinopyrimidine core has emerged as a "privileged" structure, demonstrating remarkable efficacy against a range of critical cancer-associated kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-morpholinopyrimidine derivatives, offering a comparative look at their performance against key targets in the phosphatidylinositol 3-kinase (PI3K) and DNA damage response (DDR) pathways.
The Rise of a Versatile Scaffold
The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have long been a cornerstone of medicinal chemistry.[1] The addition of a morpholine moiety at the 4-position of the pyrimidine ring has proven to be a particularly fruitful strategy in the design of kinase inhibitors. The morpholine oxygen is adept at forming a crucial hydrogen bond with the hinge region of the kinase active site, a key interaction for potent inhibition. This, combined with the ability of the morpholine ring to adopt a co-planar conformation with the pyrimidine core, enhances binding affinity and can contribute to selectivity over the broader kinome.[2]
This guide will dissect the SAR of 4-morpholinopyrimidine derivatives against three critical classes of kinases:
-
Phosphoinositide 3-Kinases (PI3Ks) and mTOR: Central players in cell growth, proliferation, and survival.
-
DNA-Dependent Protein Kinase (DNA-PK): A key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.
-
Ataxia Telangiectasia and Rad3-related (ATR) Kinase: A master regulator of the DNA damage response to replication stress.
Comparative Analysis of 4-Morpholinopyrimidine Derivatives as Kinase Inhibitors
The potency and selectivity of 4-morpholinopyrimidine derivatives can be finely tuned by substitutions at various positions on the pyrimidine ring. The following sections explore the SAR of this scaffold against PI3K/mTOR, DNA-PK, and ATR, with comparative data presented in tabular format.
PI3K/mTOR Inhibition: A Dual-Action Approach
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1] Several 4-morpholinopyrimidine derivatives have been developed as potent inhibitors of PI3K and, in some cases, as dual PI3K/mTOR inhibitors.[2][3][4]
-
Position 2: Substitutions at this position with aromatic or heteroaromatic rings are generally well-tolerated and can significantly enhance potency. The introduction of a second morpholine ring at this position has been shown to yield potent PI3K inhibitors.
-
Position 5: The addition of a nitrile group at this position has been explored, leading to the development of dual PI3K/mTOR inhibitors.[4]
-
Position 6: Modifications at this position can influence both potency and selectivity. For instance, the introduction of a substituted phenyl ring can lead to highly potent dual PI3Kα/mTOR inhibitors.[3]
Table 1: Comparative Activity of 4-Morpholinopyrimidine Derivatives Against PI3Kα and mTOR
| Compound | R2 | R5 | R6 | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| Compound A | Morpholine | H | H | 120 | - | [2] |
| Compound B | Morpholine | CN | H | 170 | 830 | [4] |
| Compound C | Indole | H | Methylsulfonylcyclopropyl | - | - | [3] |
| Compound D | Pyrazole | CN | H | - | - | [4] |
Note: This table is a representative summary. Please refer to the cited literature for detailed structures and a comprehensive list of analogs.
DNA-PK Inhibition: Targeting DNA Repair
DNA-PK is a critical enzyme in the repair of DNA double-strand breaks through the NHEJ pathway.[5] Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. The 4-morpholinopyrimidine scaffold has been successfully employed in the development of potent and selective DNA-PK inhibitors.[6][7]
-
General Scaffold: Many DNA-PK inhibitors have been developed from PI3K inhibitor scaffolds due to the structural similarities in their kinase domains.[5][8]
-
Selectivity: Modifications to the core structure can impart selectivity for DNA-PK over other PIKK family members like PI3K and mTOR. For example, AZD7648 is a highly selective DNA-PK inhibitor with an IC50 of 0.6 nM.[7][9]
Table 2: Comparative Activity of 4-Morpholinopyrimidine and Other Scaffolds as DNA-PK Inhibitors
| Compound | Scaffold | DNA-PK IC50 (nM) | Selectivity vs. PI3K | Reference |
| NU7026 | Chromenone | 230 | Moderate | [6] |
| Compound 401 | Pyrimidoisoquinolinone | 280 | High (no PI3K inhibition) | [1][6] |
| AZD7648 | Not specified | 0.6 | High | [7][9] |
| M3814 (Nedisertib) | Not specified | <3 | High | [6][7] |
ATR Inhibition: A Response to Replication Stress
ATR is a key kinase that is activated in response to DNA replication stress, a common feature of cancer cells.[10] ATR inhibitors can induce synthetic lethality in tumors with defects in other DNA repair pathways. The 4-morpholinopyrimidine scaffold is also present in potent ATR inhibitors.[3]
-
Core Structure: Sulfonylmorpholinopyrimidines have been identified as a potent class of ATR inhibitors.[3]
-
Substitutions: Optimization of substituents on the pyrimidine and morpholine rings has led to the discovery of clinical candidates. For example, AZ20, a sulfonylmorpholinopyrimidine derivative, exhibits an IC50 of 5 nM against ATR.[3]
Table 3: Comparative Activity of ATR Inhibitors
| Compound | Scaffold | ATR IC50 (nM) | Reference |
| AZ20 | Sulfonylmorpholinopyrimidine | 5 | [3] |
| Berzosertib (M6620/VX-970) | Pyrazine | - | [10] |
| M4344 (VX-803) | Not specified | - | [10] |
| BAY1895344 | Not specified | 7 | [4] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PI3Kα.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 5X kinase reaction buffer.
-
Dilute the PI3Kα enzyme to the desired concentration in kinase buffer.
-
Prepare the lipid substrate (e.g., PIP2) solution.
-
Perform serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase buffer, diluted enzyme, and test compound.
-
Pre-incubate the mixture for approximately 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP and the lipid substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. [1]Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including the mTORC1 complex, leading to the promotion of protein synthesis and cell growth. Dual PI3K/mTOR inhibitors carrying the 4-morpholinopyrimidine scaffold can effectively block this pathway at two critical nodes.
DNA Damage Response: DNA-PK and ATR Signaling
Caption: Overview of DNA-PK and ATR signaling pathways.
The DNA damage response is a complex network of signaling pathways that detect and repair DNA lesions. DNA-PK is a key component of the NHEJ pathway, which repairs DNA double-strand breaks. [5]ATR, on the other hand, is a master regulator that responds to a broad range of DNA damage, particularly replication stress. [10]By inhibiting these kinases, 4-morpholinopyrimidine derivatives can disrupt DNA repair and enhance the efficacy of cancer therapies that induce DNA damage.
Conclusion and Future Perspectives
The 4-morpholinopyrimidine scaffold has proven to be a highly versatile and effective platform for the design of potent and selective kinase inhibitors. Its favorable interactions with the kinase hinge region provide a solid foundation for developing drugs that target critical pathways in cancer. The comparative analysis presented in this guide highlights the tunability of this scaffold, allowing for the development of inhibitors with varying degrees of potency and selectivity against PI3K/mTOR, DNA-PK, and ATR.
Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in combination with other targeted therapies and immunotherapies. The continued exploration of the structure-activity relationships of 4-morpholinopyrimidine derivatives will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases.
References
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]
-
Asiri, A. M., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Molecules, 26(17), 5293. [Link]
-
Tew, K. D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(7), 1625. [Link]
-
Jeter, C. R., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Journal of Nucleic Acids, 2013, 831869. [Link]
-
Zenke, F. T., et al. (2019). Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. Clinical Cancer Research, 25(19), 5887–5900. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(1), 133-151. [Link]
-
Jo, U., et al. (2021). Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents. Molecular Cancer Therapeutics, 20(8), 1471–1482. [Link]
-
Zhao, Y., et al. (2019). DNA-PK as an Emerging Therapeutic Target in Cancer. Frontiers in Molecular Biosciences, 6, 62. [Link]
-
Friesner, R. A., et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 49(21), 6177–6196. [Link]
-
Liu, P., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200236. [Link]
-
Liu, Q., et al. (2015). ATR signaling at a glance. Journal of Cell Science, 128(22), 4255–4262. [Link]
-
Creative Diagnostics. (n.d.). DNA-PK Signaling Pathway. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Berzosertib. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved January 17, 2026, from [Link]
-
Pastor, J., et al. (2017). Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 27(23), 5147–5152. [Link]
-
Chen, Y., et al. (2022). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). International Journal of Oncology, 61(4), 1-20. [Link]
-
Liu, Y., et al. (2021). Progress towards a clinically-successful ATR inhibitor for cancer therapy. Journal of Medicinal Chemistry, 64(19), 14190–14210. [Link]
-
Matsumoto, Y. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 23(8), 4264. [Link]
-
Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(19), 1951–1959. [Link]
-
YouTube. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. Hussain Biology. [Link]
-
Zenke, F. T., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065. [Link]
-
Merck KGaA. (2021, April 12). Merck Advances ATR Inhibitor Berzosertib in Small Cell Lung Cancer. [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Retrieved January 17, 2026, from [Link]
-
Saldivar, J. C., et al. (2017). ATR signaling: more than meeting at the fork. Molecular cell, 66(6), 735–747. [Link]
-
VUMC News. (2021, September 23). Clinical trial tests ATR inhibitor in difficult-to-treat cancers. [Link]
-
YouTube. (2021, June 23). Overview of the ATR Pathway [Video]. Seattle Team Merkel. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved January 17, 2026, from [Link]
-
Corn Lab. (2024, November 29). BE AWARE: GENOME EDITING WITH DNA-PKCS INHIBITOR AZD7648 INDUCES SIGNIFICANT GENOMIC ALTERATIONS – PUBLISHED IN NATURE BIOTECHNOLOGY. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the domain structure of ATM and ATR. Retrieved January 17, 2026, from [Link]
-
PubMed. (2015). Comparative effect of two pan-class I PI3K inhibitors used as anticancer drugs on human T cell function. [Link]
-
Wikipedia. (n.d.). Berzosertib. Retrieved January 17, 2026, from [Link]
-
YouTube. (2022, May 20). Investigating the ATR inhibitor elimusertib in advanced solid tumors [Video]. VJHemOnc. [Link]
-
ResearchGate. (n.d.). The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. Retrieved January 17, 2026, from [Link]
-
PubMed. (2019). Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models. [Link]
-
Merck KGaA. (2021, April 12). Merck Advances ATR Inhibitor Berzosertib in Small Cell Lung Cancer. [Link]
-
ResearchGate. (n.d.). Structures of contemporary DNA-PK inhibitors. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. [Link]
-
PubMed Central. (2018). Structure of an activated DNA-PK and its implications for NHEJ. [Link]
-
PubMed Central. (2015). ATR signaling at a glance. [Link]
-
CORE. (n.d.). ATM and ATR signaling at a glance. Retrieved January 17, 2026, from [Link]
-
bioRxiv. (2024, January 20). In-Depth Mapping of DNA-PKcs Signaling Uncovers Conserved Features of Its Kinase Specificity. [Link]
-
PubMed Central. (2023). Emerging strategies for cancer therapy by ATR inhibitors. [Link]
-
ResearchGate. (n.d.). Summary of ATR inhibitor-based clinical trials. Retrieved January 17, 2026, from [Link]
-
PubMed. (2025). A medicinal chemistry perspective on ATR: Current status and future directions. [Link]
-
ResearchGate. (n.d.). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. Retrieved January 17, 2026, from [Link]
-
PubMed. (2020). Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present). [Link]
-
ResearchGate. (n.d.). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Retrieved January 17, 2026, from [Link]
-
MDPI. (2026, January 16). Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy. [Link]
-
ResearchGate. (n.d.). IC50 values for ATRA, 4-HPR, and derivatives on various tumor cell.... Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The structure of DNA-PK. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2023). ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage. [Link]
-
ResearchGate. (n.d.). Comparison of the Radiosensitizing Effect of ATR, ATM and DNA-PK Kinase Inhibitors on Cervical Carcinoma Cells. Retrieved January 17, 2026, from [Link]
-
PubMed. (2025). A medicinal chemistry perspective on ATR: Current status and future directions. [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). ATR Inhibitors as Potential Treatment for Cancers. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2023). Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma. [Link]
-
PubMed Central. (2023). Identification of Novel DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. [Link]
-
PubMed. (2022). Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells. [Link]
-
ResearchGate. (n.d.). IC50 values for DA-143. DA-143 was screened against DNA-PKcs,.... Retrieved January 17, 2026, from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
The Strategic Advantage of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde in Modern Library Synthesis
A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the efficient construction of diverse and medicinally relevant compound libraries is paramount. The choice of core building blocks is a critical determinant of a library's quality and its potential to yield novel therapeutic agents. Among the myriad of scaffolds available, pyrimidine-based structures have consistently demonstrated their value as "privileged substructures" due to their prevalence in biologically active molecules.[1][2] This guide provides an in-depth technical comparison of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde , a versatile bifunctional building block, and outlines its distinct advantages for the synthesis of diverse chemical libraries.
Unveiling the Core Advantages: A Bifunctional Powerhouse
The primary strategic advantage of this compound lies in its inherent bifunctionality. The presence of two distinct reactive handles—a reactive chloro group at the 4-position and a formyl (aldehyde) group at the 5-position—on a stable pyrimidine core allows for sequential and orthogonal chemical modifications. This dual reactivity is the cornerstone of its utility in diversity-oriented synthesis (DOS), enabling the generation of complex and diverse molecular architectures from a single, readily accessible starting material.
Compared to monofunctional pyrimidine building blocks, this bifunctional nature significantly streamlines the synthetic workflow for library creation. Instead of multi-step sequences to introduce additional reactive sites, this compound offers two immediate points for diversification.
Comparative Analysis with Alternative Building Blocks
To fully appreciate the utility of this compound, a comparison with other common pyrimidine-based building blocks is essential.
| Building Block | Functional Groups | Key Advantages | Limitations |
| This compound | Chloro, Aldehyde | Bifunctional: Allows for sequential, orthogonal reactions. High Reactivity: Activated chloro group for facile nucleophilic substitution. Versatile Aldehyde: Enables a wide range of C-C and C-N bond-forming reactions. | Higher initial cost compared to simpler pyrimidines. |
| 2,4-Dichloropyrimidines | Two Chloro groups | Divergent Reactivity: Differential reactivity of the two chloro groups allows for selective substitution. | Aldehyde functionality needs to be introduced in a separate step, adding complexity. |
| 4-Aminopyrimidines | Amino group | Readily available. Useful for amide bond formation and other N-functionalization. | Lacks a second reactive handle for orthogonal diversification without further modification. |
| Pyrimidine-5-carbaldehyde | Aldehyde | Focus on C5 diversification. | Requires introduction of a leaving group at another position for substitution chemistry. |
The key differentiator for this compound is the pre-installed, orthogonally reactive aldehyde and chloro groups. This combination facilitates a more efficient and direct path to molecular diversity.
The Chemistry of Diversification: Reaction Pathways
The two reactive sites on this compound open up a multitude of possibilities for library synthesis.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the C4 position is activated by the electron-withdrawing pyrimidine ring, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents by reacting with a diverse set of nucleophiles.
-
Amines: Reaction with primary and secondary amines introduces a diverse range of amino functionalities, a common feature in many bioactive molecules.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
-
Alcohols: Alkoxides can displace the chloride to form ether linkages.
The morpholino group at the C6-position also influences the reactivity of the C4-chloro group, providing a stable and drug-like scaffold.
Versatile Transformations of the Aldehyde Group
The aldehyde at the C5-position is a gateway to a vast array of chemical transformations, enabling the construction of complex side chains and fused ring systems.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Formation of carbon-carbon double bonds.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.
-
Condensation Reactions: Participation in various condensation reactions to form heterocycles, such as in the synthesis of chalcone analogs.[3]
The proximity of the aldehyde to the core pyrimidine ring allows for the creation of fused heterocyclic systems through intramolecular cyclization reactions, further expanding the accessible chemical space.
Experimental Protocols: A Blueprint for Library Synthesis
The following protocols provide a starting point for the utilization of this compound in a parallel synthesis workflow.
Protocol 1: Parallel Amination at the C4-Position
This protocol describes a general procedure for the parallel amination of this compound with a library of primary and secondary amines.
Materials:
-
This compound
-
Library of diverse primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
96-well reaction block
Procedure:
-
In each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
To each well, add a solution of a unique amine from the library (1.1 eq) in anhydrous DMF.
-
Add TEA (1.5 eq) to each well.
-
Seal the reaction block and heat at 80-100 °C for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, allow the reaction block to cool to room temperature.
-
The crude products can be purified by parallel purification techniques such as mass-directed automated preparative HPLC.
Protocol 2: Parallel Reductive Amination of the C5-Aldehyde
This protocol outlines a general procedure for the diversification of the aldehyde functionality via reductive amination.
Materials:
-
Products from Protocol 1 (4-amino-6-morpholino-5-pyrimidinecarbaldehyde derivatives)
-
Library of diverse primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
96-well reaction block
Procedure:
-
In each well of a 96-well reaction block, add a solution of the pyrimidine derivative from Protocol 1 (1.0 eq) in anhydrous DCM.
-
To each well, add a solution of a unique amine from the library (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid to each well.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 eq) to each well.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the products with DCM and purify by parallel purification methods.
Visualizing the Synthetic Strategy
The power of this compound lies in its ability to facilitate a streamlined, two-step diversification strategy to rapidly generate a large library of compounds.
Caption: A streamlined two-step workflow for library synthesis.
This workflow illustrates how two distinct libraries of amines can be sequentially introduced, leading to an exponential increase in the number of final compounds.
Conclusion: A Strategic Asset for Modern Drug Discovery
This compound represents a highly valuable and strategic building block for the synthesis of diverse and complex chemical libraries. Its bifunctional nature, coupled with the well-established reactivity of its chloro and aldehyde groups, provides a direct and efficient route to novel chemical entities. By enabling a streamlined, two-dimensional diversification strategy, this reagent empowers medicinal chemists to explore a vast chemical space with greater speed and efficiency. As the demand for high-quality screening compounds continues to grow, the adoption of such versatile and powerful building blocks will be crucial for the success of future drug discovery endeavors.
References
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Med Chem Lett. 2023;14(8):1073-1078. [Link]
-
Privileged substructure-based diversity-oriented synthesis pathway for diverse pyrimidine-embedded polyheterocycles. Org Lett. 2013;15(23):6050-6053. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. 2020;2020(2):M1126. [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. 2017;22(9):1533. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. 2021;590(7845):279-285. [Link]
-
Diversity oriented syntheses of fused pyrimidines designed as potential antifolates. J Enzyme Inhib Med Chem. 2009;24(5):1079-1090. [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Med Chem Lett. 2023;14(8):1073-1078. [Link]
-
Privileged Substructure-Based Diversity- Oriented Synthesis Pathway for Diverse Pyrimidine-Embedded Polyheterocycles. [Link]
-
[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharm Hung. 2010;80(3):101-8. [Link]
-
Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. J Heterocyclic Chem. 2020;57(11):3930-3940. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. 2020;2020(2):M1126. [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules. 2022;27(19):6649. [Link]
-
Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. Front Chem. 2022;10:875329. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res. 2025;86(6):e70146. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2024;29(6):1221. [Link]
-
Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][4][5]benzodiazepines. Org Lett. 2004;6(23):4223-4226. [Link]
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diversity oriented syntheses of fused pyrimidines designed as potential antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazolo[3,4-d]pyrimidine Synthesis: A Yield-Driven Comparison of Starting Materials
For researchers and professionals in drug development, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of medicinal chemistry. As a bioisostere of purine, its derivatives are integral to the development of therapeutics targeting a wide array of conditions, from cancer to inflammatory diseases.[1][2] The efficiency of synthesizing this privileged core is paramount, directly impacting project timelines and resource allocation. This guide provides an in-depth comparison of common synthetic routes to pyrazolo[3,4-d]pyrimidines, focusing on the critical aspect of reaction yield as influenced by the choice of starting material.
The Strategic Importance of Synthetic Route Selection
The journey to a target pyrazolo[3,4-d]pyrimidine is not a "one-size-fits-all" endeavor. The selection of the starting material dictates the subsequent reaction conditions, reagent compatibility, and ultimately, the yield and purity of the final product. A thorough understanding of the available synthetic pathways is crucial for designing a robust and efficient synthesis campaign. This guide will dissect the most prevalent strategies, offering insights into the mechanistic underpinnings of each approach and providing a comparative analysis of their reported yields.
Comparative Analysis of Synthetic Pathways
The synthesis of the pyrazolo[3,4-d]pyrimidine core predominantly originates from suitably functionalized pyrazole precursors. The choice of the functional group at the 4- and 5-positions of the pyrazole ring is the defining factor in the subsequent cyclization to form the fused pyrimidine ring. Below, we compare the most common starting materials and their associated synthetic routes.
Route 1: From 5-Aminopyrazole-4-carbonitriles
The use of 5-aminopyrazole-4-carbonitriles is arguably the most popular and versatile approach to pyrazolo[3,4-d]pyrimidines. The amino and cyano groups provide the necessary electrophilic and nucleophilic centers for the formation of the pyrimidine ring.
This is a robust and high-yielding method. The choice between formic acid and formamide often comes down to the desired substitution pattern on the final product and the scale of the reaction. Formic acid is an excellent choice for producing unsubstituted 4-oxo-pyrazolo[3,4-d]pyrimidines and generally provides very clean reactions with high yields. The one-pot method using aliphatic acids and POCl₃ is an attractive option for rapidly generating a library of analogs with substitution at the 6-position of the pyrimidine ring, offering both efficiency and diversity.
Route 2: From 5-Aminopyrazoles (via Vilsmeier-Haack type reactions)
This strategy involves the in-situ functionalization of the 4-position of a 5-aminopyrazole, followed by cyclization. This is often achieved through a Vilsmeier-Haack or a related reaction.
This one-flask method is elegant and avoids the need to isolate potentially unstable intermediates. The use of PBr₃ as an activator is effective, and the subsequent cyclization with hexamethyldisilazane is a powerful technique for driving the reaction to completion. The yields are consistently high, making this a very attractive option for the synthesis of a wide range of substituted pyrazolo[3,4-d]pyrimidines.
Route 3: Multi-component Reactions
Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step. For pyrazolo[3,4-d]pyrimidines, MCRs provide a rapid and efficient means of generating molecular diversity.
MCRs are a powerful tool for discovery chemistry, allowing for the rapid generation of compound libraries. The yields can be more variable than in stepwise syntheses and are often highly dependent on the specific combination of reactants. However, the efficiency of building complexity in a single step is a significant advantage. The four-component reaction, in particular, offers a high degree of flexibility in the final product structure.
Data Summary: A Comparative Overview of Yields
| Starting Material | Reagents/Conditions | Product Type | Reported Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux, 7h | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83 | [3] |
| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile | Aliphatic acid, POCl₃, reflux, 2h | 1-Aryl-6-alkyl-pyrazolo[3,4-d]pyrimidin-4-ones | Good to excellent | [4] |
| 5-Aminopyrazoles | Formamide, PBr₃ (intramolecular) | Substituted Pyrazolo[3,4-d]pyrimidines | 87-96 | [1] |
| 5-Aminopyrazoles | DMF, PBr₃, NH(SiMe₃)₂ (intermolecular) | Substituted Pyrazolo[3,4-d]pyrimidines | 79-91 | [5] |
| 3-Methyl-1,4-dihydropyrazol-5-one, Aldehyde, Thiourea | Concentrated HCl | 4-Aryl-3-methyl-4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | 77 | [6] |
| Hydrazines, Methylenemalononitriles, Aldehydes, Alcohols | Sodium alkoxide, 60°C | 4,6-Disubstituted-1-aryl-1H-pyrazolo[3,4-d]pyrimidines | Good to excellent | [7] |
Experimental Protocols: A Closer Look
To provide a practical context, a detailed protocol for a high-yield synthesis of a pyrazolo[3,4-d]pyrimidine derivative is presented below.
Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol is based on the method described by Ghattas et al. (2024), which reports an 83% yield.[3]
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formic acid (≥98%)
-
Ethanol
-
Ice
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol).
-
Add formic acid (30 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then dry it thoroughly.
-
Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the final pyrazolo[3,4-d]pyrimidine core, the following diagrams illustrate the key synthetic transformations.
Caption: Synthetic route from 5-aminopyrazole-4-carbonitrile.
Caption: Vilsmeier-Haack approach from 5-aminopyrazoles.
Caption: Multi-component synthesis of pyrazolo[3,4-d]pyrimidines.
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines can be approached from various starting materials, each with its own set of advantages and disadvantages. For high-yielding and straightforward syntheses of 4-oxo derivatives, the cyclization of 5-aminopyrazole-4-carbonitriles with formic acid is a highly reliable method. For the generation of diverse libraries of substituted pyrazolo[3,4-d]pyrimidines, one-pot Vilsmeier-Haack type reactions or multi-component strategies offer excellent efficiency. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. A careful consideration of these factors, guided by the comparative data presented in this guide, will enable researchers to design and execute efficient and high-yielding syntheses of this important heterocyclic scaffold.
References
-
Ghattas, M. A., et al. (2024). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. National Institutes of Health. [Link]
-
Wang, Y., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. [Link]
-
Murad, G. M., et al. (2020). One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. Medico-legal Update. [Link]
-
Ghattas, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]
-
Shi, D., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. National Institutes of Health. [Link]
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]
-
Ghattas, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Wang, Y., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. National Institutes of Health. [Link]
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
Sources
- 1. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Chloro-6-Morpholino-5-Pyrimidinecarbaldehyde
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids and various therapeutic agents.[1][2][3] Among the myriad of pyrimidine-based scaffolds, 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde stands out as a particularly versatile starting material. Its reactive aldehyde and chloro groups provide facile handles for synthetic elaboration, enabling the creation of diverse chemical libraries. This guide offers a comparative analysis of the biological activities, primarily focusing on anticancer and antimicrobial properties, of novel compounds derived from this promising scaffold. We will delve into the structure-activity relationships (SAR), compare potencies with established agents, and provide the experimental context necessary for researchers in drug discovery and development.
Part 1: Anticancer Activity - Targeting Key Proliferation Pathways
A significant body of research has focused on derivatizing the this compound scaffold to generate potent anticancer agents. A prevalent strategy involves the synthesis of fused heterocyclic systems, such as thiopyrano[4,3-d]pyrimidines, which have demonstrated marked cytotoxicity against a range of human cancer cell lines.[4][5]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[4] Its aberrant activation is a frequent event in many human cancers, making it an ideal target for therapeutic intervention.[4] Several derivatives synthesized from the morpholino-pyrimidinecarbaldehyde core have been shown to exert their anticancer effects by inhibiting key kinases within this pathway, notably PI3Kα and mTOR.[4][5]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and how its inhibition can block cancer cell proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Analysis of Cytotoxicity
The primary method for assessing the anticancer potential of these novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[4][6] The results are typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
The tables below compare the cytotoxic activity of various thiopyrano[4,3-d]pyrimidine derivatives against several human cancer cell lines. The data is juxtaposed with GDC-0941 (Pictilisib), a known potent PI3K inhibitor, to provide a benchmark for performance.[4][7]
Table 1: Cytotoxicity (IC50, µM) of Thiopyrano[4,3-d]pyrimidine Derivatives Bearing a Pyrazoline Moiety [4][6]
| Compound ID | R (Substituent) | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | HepG2 (Liver) |
| 8d | 4-Cl | 6.02 ± 1.22 | 8.91 ± 0.72 | 8.39 ± 1.91 | 10.27 ± 0.94 |
| 7c | 4-F | 15.31 ± 1.03 | 19.82 ± 1.13 | 16.53 ± 1.27 | 20.15 ± 1.56 |
| 7g | 4-Br | 13.56 ± 1.11 | 18.23 ± 1.42 | 15.33 ± 1.14 | 19.87 ± 1.29 |
| 7h | 4-OCH3 | 30.12 ± 1.24 | 33.27 ± 1.53 | 31.42 ± 1.33 | 35.81 ± 1.48 |
| GDC-0941 | (Reference) | 2.53 ± 0.17 | 3.15 ± 0.21 | 2.87 ± 0.15 | 4.06 ± 0.33 |
Table 2: Cytotoxicity (IC50, µM) and Kinase Inhibition of Derivatives Bearing a Chromone Moiety [5]
| Compound ID | R (Substituent) | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | mTOR (IC50, µM) | PI3Kα (IC50, µM) |
| 10j | 6-COOH | 8.77 | 10.2 | 9.56 | 1.1 | 0.92 |
| 10a | H | >50 | >50 | >50 | 20.3 | >50 |
| 10e | 6-Cl | 12.4 | 15.3 | 13.8 | 3.54 | 4.65 |
Structure-Activity Relationship (SAR) Insights
The experimental data reveals critical structural features that govern the anticancer activity of these compounds:
-
Influence of Electronic Effects : Compounds with electron-withdrawing groups (e.g., Cl, F, Br) on the terminal phenyl ring consistently exhibit superior cytotoxicity compared to those with electron-donating groups (e.g., OCH3, H).[4][6] This suggests that the electronic properties of the substituent play a key role in the molecule's interaction with its biological target. Compound 8d , with a 4-chloro substituent, emerged as the most potent in its series.[4]
-
Benefit of Fused Ring Systems : The construction of the thiopyrano[4,3-d]pyrimidine nucleus is beneficial for cytotoxic activity.[4] Further elaboration, such as the introduction of a pyrazoline or chromone moiety, can significantly enhance potency.[4][5]
-
Impact of Specific Substituents : In the chromone series, the presence of a carboxyl group at the C-6 position (compound 10j ) was found to be highly beneficial for both cytotoxicity and kinase inhibitory activities.[5]
While some of these novel compounds do not surpass the potency of the reference drug GDC-0941, they demonstrate moderate to excellent activity and represent promising scaffolds for further optimization.[4]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the standard procedure for evaluating the in vitro cytotoxicity of synthesized compounds against cancer cell lines.
Caption: Standard workflow for the MTT cytotoxicity assay.
Part 2: Antimicrobial Activity - A Broadening Horizon
While the primary focus has been on anticancer applications, the broader class of pyrimidine derivatives is well-known for its wide spectrum of antimicrobial activities.[2][8][9] Research has shown that various substituted pyrimidines are effective against Gram-positive bacteria, Gram-negative bacteria, and fungi.[10][11] The morpholine moiety itself is often incorporated into drug candidates to improve pharmacokinetic properties and can contribute to bioactivity.[12]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potential of novel compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Representative Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Target Organism | Activity Metric | Reference Drug | Source |
| Pyrazolopyrimidines | E. coli | MIC > Reference | Gentamicin | [13] |
| Pyrazolopyrimidines | S. typhimurium | MIC > Reference | Gentamicin | [13] |
| Pyrazolopyrimidines | Candida albicans | MIC > Reference | Amphotericin B | [13] |
| 2,4,6-trisubstituted pyrimidines | S. aureus, B. subtilis | Strong Inhibition | Ciprofloxacin | [9][11] |
| Morpholinoalkoxychalcones | E. faecalis | MIC = 0.6 mM | - | [12] |
Note: Data in this table is for the broader class of pyrimidine derivatives, as specific antimicrobial data for compounds derived directly from this compound is less prevalent in the reviewed literature.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used by clinical microbiology laboratories to determine the MIC of a substance against a specific bacterial or fungal strain.
-
Prepare Inoculum : A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution : The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly fruitful starting point for the synthesis of novel compounds with significant biological activity. The research highlighted in this guide demonstrates a clear path toward potent anticancer agents through the development of fused thiopyrano[4,3-d]pyrimidine derivatives that effectively inhibit the PI3K/Akt/mTOR signaling pathway. Structure-activity relationship studies have provided crucial insights, showing that cytotoxicity is enhanced by electron-withdrawing substituents and specific heterocyclic moieties like pyrazoline and chromone.
While the anticancer properties are well-documented, the potential for developing antimicrobial agents from this scaffold remains an area ripe for further exploration. The inherent antimicrobial activity of the broader pyrimidine class suggests that targeted modifications could yield compounds with valuable antibacterial or antifungal properties.
Future research should focus on optimizing the lead compounds identified, such as 8d and 10j , to improve their potency, selectivity, and pharmacokinetic profiles. In vivo studies are the necessary next step to validate the promising in vitro results and to assess the potential of these molecules as next-generation therapeutic agents.
References
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (MDPI) [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (National Institutes of Health) [Link]
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (Panduranga Mudgal) [Link]
-
Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. (Springer) [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (ResearchGate) [Link]
-
Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. (PubMed) [Link]
-
Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (Research & Reviews: A Journal of Pharmaceutical Science) [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (ResearchGate) [Link]
-
Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (ResearchGate) [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (MDPI) [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. (National Institutes of Health) [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (PubMed) [Link]
-
An overview on synthesis and biological activity of pyrimidines. (World Journal of Advanced Research and Reviews) [Link]
-
Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. (PubMed) [Link]
-
Special Issue “Development and Synthesis of Biologically Active Compounds”. (MDPI) [Link]
-
Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold. (National Institutes of Health) [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (ResearchGate) [Link]
-
Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (PubMed) [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (National Institutes of Health) [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (PubMed) [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Dilemma: A Cost-Effectiveness Analysis of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde in Kinase Inhibitor R&D
In the high-stakes world of drug discovery, particularly in the synthesis of kinase inhibitors, the choice of starting materials is a critical decision point, balancing reactivity, yield, and cost. One such pivotal intermediate is 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde . This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth, objective comparison of synthetic routes utilizing this morpholino-substituted pyrimidine against a common alternative, the more fundamental precursor, 4,6-dichloro-5-pyrimidinecarbaldehyde . We will explore the practical implications of starting with a more advanced intermediate versus a basic building block, supported by experimental protocols and a transparent cost analysis.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved kinase inhibitors. The strategic functionalization of this core dictates the molecule's interaction with the kinase active site, influencing potency and selectivity. The morpholine moiety, in particular, is a well-established bioisostere for various functional groups, often improving pharmacokinetic properties such as solubility and metabolic stability. This guide will dissect the trade-offs between purchasing or synthesizing a pre-functionalized intermediate versus performing the functionalization in-house.
Comparative Analysis of Starting Materials
The central question for a research team is whether the upfront cost of this compound is justified by savings in time, resources, and downstream reaction complexity, or if a more economical approach starting from 4,6-dichloro-5-pyrimidinecarbaldehyde is strategically advantageous.
| Feature | This compound | 4,6-dichloro-5-pyrimidinecarbaldehyde |
| Structure | A pyrimidine with one chloro, one morpholino, and one carbaldehyde group. | A pyrimidine with two chloro groups and one carbaldehyde group. |
| Synthetic Steps | Fewer downstream steps to target molecule. | Requires an additional step for selective amination. |
| Estimated Cost/Gram * | Higher (calculated based on synthesis) | Lower (commercially available) |
| Selectivity Challenges | Minimal for subsequent reactions at the chloro position. | Potential for mixture of products in amination step. |
| Versatility | Primarily for targets requiring a morpholine moiety. | More versatile for introducing various amines. |
The Synthetic Decision Point: A Workflow Comparison
The choice of starting material directly impacts the synthetic workflow. Below is a graphical representation of the two pathways to a common downstream target, a pyrimido[4,5-d]pyrimidine, a fused heterocyclic system prevalent in kinase inhibitor scaffolds.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde. As a chlorinated heterocyclic compound, this substance requires rigorous disposal procedures to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following guide synthesizes regulatory standards with practical laboratory applications to create a self-validating system for waste management.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—containing a chlorinated pyrimidine core—allows us to infer its hazard profile from similar molecules and general chemical principles.
-
Hazardous Nature : As a chlorinated organic compound, it is presumed to be hazardous. Such compounds are often toxic and non-biodegradable, posing a risk to aquatic life and potentially leading to environmental pollution if not disposed of correctly.[1] Thermal decomposition, especially during improper incineration, can release toxic and corrosive gases such as hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide.[2][3]
-
Regulatory Classification : Under the Resource Conservation and Recovery Act (RCRA), this chemical waste would likely be classified as hazardous.[4] Depending on its specific characteristics (ignitability, corrosivity, reactivity, or toxicity), it would be assigned a corresponding hazardous waste code by the Environmental Protection Agency (EPA).[5] Wastes from the manufacturing of organic chemicals are often included in the "K-list" of hazardous wastes from specific sources.[5]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, all handling and preparation for disposal must be conducted within a certified chemical fume hood. This primary engineering control is essential for preventing the inhalation of any dust or vapors.
The following table summarizes the mandatory PPE for handling this compound, based on guidelines for similar hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from splashes or airborne particles of the chemical. |
| Skin/Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified respirator may be required for spill cleanup or if engineering controls are not sufficient.[6] | Surgical masks offer no protection against chemical vapors or dust. A complete respiratory program is mandated by OSHA for respirator use.[6] |
Waste Characterization and Segregation: A Critical Step
Proper segregation is paramount for both safety and cost-efficiency in waste disposal. Chlorinated waste streams are significantly more expensive to dispose of because they require high-temperature incineration at specialized facilities.[7]
Causality : Mixing chlorinated waste with non-chlorinated solvent waste contaminates the entire volume, elevating the disposal cost for the entire container.[8] Therefore, waste containing this compound must be kept separate from other organic solvent wastes.[8]
Procedure :
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Ensure this container is clearly labeled to prevent accidental mixing.
-
Never combine this waste with incompatible materials like acids or bases, which could trigger a dangerous reaction.[9]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical waste from its point of generation to its final removal by a certified disposal vendor.
Step 1: Container Selection and Preparation
-
Use a container made of compatible material that is in good condition and free from leaks.[10] The original chemical container is often the best choice.[10]
-
Ensure the container has a secure, tight-fitting lid. Containers must remain closed except when adding waste.[9]
-
Do not use food-grade containers (e.g., glass jars, plastic jugs) for hazardous waste storage.[9]
Step 2: Waste Accumulation and Labeling
-
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][11] This area must be under the direct supervision of laboratory personnel.[12]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The EPA requires that each label clearly states the words "Hazardous Waste" and identifies the contents.[11] The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
Step 3: Storage in the Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in your designated SAA.
-
The SAA must be situated away from ignition sources and areas of high traffic.[2]
-
Segregate the halogenated waste container from incompatible materials, particularly acids and bases.[9]
-
Once a container is full, it must be removed from the SAA within three days.[9] Partially filled containers may remain in the SAA for up to one year.[9]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[8]
-
Do not transport hazardous waste yourself. Only trained EH&S staff or a licensed waste broker should handle the transport of chemical waste to the central storage area.[4][10]
-
The waste will be tracked from its point of generation to its final disposal facility, a process mandated by the RCRA as "cradle to grave" tracking.[4]
Disposal of "Empty" Containers : An "empty" container that held this hazardous waste must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[10] The collected rinseate is also considered hazardous waste and must be disposed of in the appropriate halogenated waste stream.[10] After triple-rinsing, deface the original label and dispose of the container as regular trash.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and segregating chemical and container waste.
Emergency Procedures for Spills and Exposure
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large, contact your institution's emergency response team immediately.
-
For small spills within a fume hood, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.
-
Wearing full PPE, collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
In Case of Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Remove all contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Always have the Safety Data Sheet (or a sheet for a similar compound) available for emergency responders.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). United States Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). United States Environmental Protection Agency.
- Safety Data Sheet for 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). Fisher Scientific.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- Safety Data Sheet for Pyrimidine. (n.d.). Fisher Scientific.
- Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara - Environmental Health and Safety.
- Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. (2024, September 8). Sigma-Aldrich.
- Pyridine. (n.d.). Occupational Safety and Health Administration.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). United States Environmental Protection Agency.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration.
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. ashp.org [ashp.org]
- 7. otago.ac.nz [otago.ac.nz]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde. Given the absence of comprehensive toxicological data for this specific molecule, this guide is built upon established safety principles for handling structurally related compounds, namely chlorinated pyrimidines and reactive aldehydes. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step is grounded in risk mitigation and scientific causality.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a complex organic molecule. Its chemical structure suggests a hazard profile that must be respected. The pyrimidine core, substituted with a reactive chlorine atom, is a common feature in biologically active compounds that can pose health risks.[1][2] Halogenated organic compounds can exhibit toxicity, and the aldehyde group is frequently associated with irritation and sensitization.
Therefore, we must assume the compound is, at a minimum:
-
Harmful if swallowed, inhaled, or absorbed through the skin. [3][6]
-
A potential respiratory tract irritant, especially as a fine powder or aerosol. [3][4]
The primary objective of our personal protective equipment (PPE) strategy is to eliminate the routes of exposure: dermal (skin), ocular (eye), inhalation (respiratory), and ingestion (mouth).
Core PPE Requirements: A Multi-Barrier Approach
A robust PPE plan is the final and most personal line of defense, employed after engineering controls like chemical fume hoods are in place. The following table outlines the minimum required PPE.
| Protection Type | Equipment Specification | Rationale & Key Considerations |
| Eye & Face | Tight-sealing, splash-proof safety goggles (ANSI Z87.1 / EN 166 compliant).[3][7] | Protects against accidental splashes and airborne particulates. For tasks with a higher risk of splashing (e.g., transfers of large volumes), a full-face shield must be worn over the safety goggles.[8] |
| Hand | Chemical-resistant disposable nitrile gloves.[8] | Provides primary splash protection. For prolonged or immersive contact, double-gloving or selecting a more robust glove material (e.g., neoprene) is required. Always inspect gloves for tears before use and wash hands thoroughly after removal.[7] |
| Body | Flame-resistant laboratory coat with long sleeves and tight-fitting cuffs.[8] | Protects skin on the arms and torso from incidental contact. A chemical-resistant apron should be worn over the lab coat during procedures with a significant splash potential.[8] |
| Respiratory | NIOSH-approved or EN 149-compliant respirator.[8][9] | Mandatory when engineering controls (fume hood) are not available or during spill cleanup. For weighing the solid, a particulate respirator (e.g., N95) is sufficient. For handling solutions outside a fume hood or during a large spill, an air-purifying respirator with organic vapor cartridges is necessary.[7][10] |
Operational Plan: From Storage to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk.
Experimental Workflow Diagram
Caption: Standard workflow for safely handling the chemical.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your safety goggles. If a face shield is needed, place it over the goggles.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.[10]
-
Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Eye Protection: Remove goggles and face shield from the back to the front.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[7]
Emergency & Disposal Plans
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11][12]
-
Spill Cleanup: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[3][13] Do not allow the chemical to enter drains.[3][11]
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container designated for halogenated organic waste.
-
Contaminated Materials: Used gloves, absorbent pads, and any other contaminated disposable materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[3][9][13]
References
- BenchChem. (n.d.). Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
- Echemi. (n.d.). 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Key Organics. (2019). Safety Data Sheet for 3-bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-6-ethyl-5-fluoropyrimidine.
- American Chemistry Council. (n.d.). Protective Equipment.
- Angene Chemical. (2021). Safety Data Sheet for 5-(Hydroxymethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine.
- Fisher Scientific. (2025).
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Apollo Scientific. (n.d.). Safety Data Sheet for 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
- Capot Chemical. (n.d.).
- TCI Chemicals. (n.d.). 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde.
- Egbuna, C., et al. (2016). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.
- PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine.
- Peraman, R., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.
Sources
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
